Triprolidine
描述
First generation histamine H1 antagonist used in allergic rhinitis; asthma; and urticaria. It is a component of cough and cold medicines. It may cause drowsiness.
This compound is a first generation antihistamine that is used for symptoms of allergic rhinitis and the common cold and as a short acting sedative. This compound has not been linked to instances of clinically apparent acute liver injury.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1983 and has 5 approved indications.
Histamine H1 antagonist used in allergic rhinitis; ASTHMA; and URTICARIA. It is a component of COUGH and COLD medicines. It may cause drowsiness.
See also: Pheniramine (related); Doxylamine (related); this compound Hydrochloride Anhydrous (active moiety of).
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEQULMOCCWAQT-WOJGMQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\CN2CCCC2)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
550-70-9 (mono-hydrochloride), 6138-79-0 (mono-hydrochloride, mono-hydrate) | |
| Record name | Triprolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023718 | |
| Record name | Triprolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.37e-02 g/L | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from light petroleum | |
CAS No. |
486-12-4 | |
| Record name | Triprolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triprolidine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Triprolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triprolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L8T9S52QM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
59-61 °C, 60 °C | |
| Record name | Triprolidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00427 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TRIPROLIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6316 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Triprolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014571 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Structure-Activity Relationship of Triprolidine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of triprolidine, a first-generation H1 histamine receptor antagonist. This compound is an alkylamine derivative used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Its therapeutic effect is derived from its competitive antagonism of histamine at H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[3][4] This document details the critical structural features governing its potency, summarizes quantitative data, outlines key experimental methodologies, and visualizes the associated biological pathways and research workflows.
Core Molecular Structure and Pharmacophore
This compound, chemically named 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine, possesses a distinct pharmacophore essential for its antihistaminic activity. The key components include:
-
Aromatic System : A pyridine ring and a p-tolyl (4-methylphenyl) group.
-
Ethylamine Backbone : A propenyl chain connecting the aromatic systems to the basic nitrogen.
-
Aliphatic Amine : A pyrrolidine ring containing a tertiary amine, which is typically protonated at physiological pH and is crucial for receptor interaction.
The spatial arrangement of these groups, particularly the geometry around the double bond, is a primary determinant of biological activity.
Structure-Activity Relationship (SAR) Analysis
The most critical factor in the SAR of this compound is its geometric isomerism. The molecule exists as (E) and (Z) isomers, with the biological activity predominantly residing in the (E)-isomer.[5]
Key Findings:
-
Geometric Isomerism : The (E)-isomer, where the pyrrolidine-methyl group is positioned trans to the 2-pyridyl group, is substantially more potent than the (Z)-isomer.[5] Pharmacological studies have confirmed the superiority of the (E) configuration as an H1-antagonist.[5]
-
Potency Difference : The affinity of (E)-triprolidine for H1 receptors in guinea pig ileum is over 1000 times greater than its (Z) counterpart.[5] Another study reported a potency ratio of approximately 600 for the (E) vs. (Z) isomer in guinea pig ileum and a ratio of around 100 at cerebellar H1 receptors, suggesting potential tissue-specific receptor conformations.[6]
-
Aryl Group Disposition : The specific arrangement of the aryl groups in the active (E)-isomer is believed to mimic the optimal conformation seen in other structurally related chiral antihistamines, such as the pheniramines.[6]
Quantitative SAR Data
The following table summarizes the quantitative data comparing the activity of the geometric isomers of this compound.
| Compound / Isomer | Tissue / Receptor Source | Potency Ratio (E/Z) | Reference |
| This compound | Guinea Pig Ileum | ~600 | [6] |
| This compound | Cerebellar H1 Receptors | ~100 | [6] |
| This compound | Guinea Pig Ileum H1 Receptors | >1000 | [5] |
Histamine H1 Receptor Signaling Pathway
This compound functions as an inverse agonist at the histamine H1 receptor, blocking the downstream signaling cascade initiated by histamine.[7][8] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gαq/11 proteins.[9] This triggers the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][10] The subsequent increase in intracellular calcium and activation of protein kinase C (PKC) leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory mediators.[8] this compound prevents this cascade by blocking the initial receptor activation.
Experimental Protocols
The evaluation of this compound and its analogs relies on standardized pharmacological assays to determine their affinity for the H1 receptor and their functional potency as antagonists.
A. Guinea Pig Ileum Contraction Assay (Functional Antagonism)
This classic ex vivo assay measures the ability of an antagonist to inhibit histamine-induced smooth muscle contraction.
-
Tissue Preparation : A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C, aerated with carbogen (95% O₂, 5% CO₂).
-
Transducer Setup : One end of the tissue is fixed, and the other is connected to an isometric force transducer to record muscle contractions.
-
Histamine Dose-Response : A cumulative concentration-response curve for histamine is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal contraction).
-
Antagonist Incubation : The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., (E)- or (Z)-triprolidine) for a predetermined period (e.g., 30-60 minutes).
-
Second Histamine Response : A second histamine concentration-response curve is generated in the presence of the antagonist.
-
Data Analysis : The antagonist's potency is determined by the degree of the rightward shift in the histamine dose-response curve. The pA₂ value, which represents the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the original response, is calculated to quantify antagonist potency.
B. Radioligand Binding Assay (Receptor Affinity)
This in vitro assay directly measures the affinity of a compound for the H1 receptor.
-
Membrane Preparation : Cell membranes expressing the H1 receptor (e.g., from guinea pig cerebellum or a recombinant cell line) are prepared by homogenization and centrifugation.
-
Assay Components : The assay mixture includes the cell membranes, a radiolabeled H1 antagonist (e.g., [³H]-pyrilamine) at a fixed concentration, and varying concentrations of the unlabeled test compound (the competitor, e.g., this compound).
-
Incubation : The mixture is incubated to allow binding to reach equilibrium.
-
Separation : The receptor-bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification : The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis : The data are used to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
General Workflow for SAR Studies
The development and optimization of antihistamines like this compound follow a structured workflow designed to identify key structural features and enhance potency and selectivity.
Conclusion
The structure-activity relationship of this compound is well-defined, with its antihistaminic potency critically dependent on the (E)-geometric configuration of its propenyl backbone. This specific stereochemistry allows for an optimal interaction with the histamine H1 receptor, resulting in significantly higher affinity and antagonist activity compared to its (Z)-isomer. Quantitative studies consistently demonstrate this isomeric preference, highlighting the importance of rigid conformational constraints in the design of potent H1 antagonists. The experimental protocols outlined provide the fundamental tools for researchers to further explore the SAR of this and other classes of antihistamines, guiding the rational design of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. Analogues of this compound: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H1 antagonist - Wikipedia [en.wikipedia.org]
- 8. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Triprolidine Hydrochloride for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for Triprolidine hydrochloride, a first-generation antihistamine. The information presented herein is intended for research and development purposes, offering detailed experimental protocols and quantitative data to aid in the laboratory-scale synthesis of this compound.
Introduction
This compound is a potent histamine H1-receptor antagonist belonging to the alkylamine class of antihistamines.[1][2] It is used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2][3] For research purposes, a reliable and well-documented synthetic procedure is essential. This guide outlines the most common and effective methods for the synthesis of this compound, culminating in its hydrochloride salt. The E-isomer of this compound is known to be significantly more active than the Z-isomer.[1]
Synthetic Pathways
Two primary synthetic routes for this compound have been extensively described in the literature: the Mannich reaction followed by a Grignard reaction and dehydration, and the Wittig reaction. A more recent approach utilizing photoredox catalysis has also been reported.
Mannich Reaction and Grignard Reaction Route
This classical approach involves a three-step process starting from readily available materials.
-
Step 1: Mannich Reaction. 4'-methylacetophenone, paraformaldehyde, and pyrrolidine undergo a Mannich reaction to produce the intermediate, 4'-methyl-3-pyrrolidinopropiophenone.[1]
-
Step 2: Grignard Reaction. The ketone intermediate is then reacted with a Grignard reagent, 2-pyridylmagnesium bromide (prepared from 2-bromopyridine and magnesium), to form 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol.[1][4]
-
Step 3: Dehydration and Salt Formation. The resulting tertiary alcohol is dehydrated using a strong acid, such as sulfuric acid, to yield a mixture of (E)- and (Z)-Triprolidine.[1][5] The desired E-isomer can be isolated, and subsequent treatment with hydrochloric acid affords this compound hydrochloride.[6]
Wittig Reaction Route
An alternative synthesis utilizes the Wittig reaction to form the characteristic double bond of this compound.
-
Step 1: Wittig Reaction. 2-(p-toluoyl) pyridine is reacted with the ylide generated from 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide using a strong base like potassium t-butoxide. This reaction typically produces a mixture of (E) and (Z) isomers of this compound.[6]
-
Step 2: Isomerization and Salt Formation. The resulting mixture of isomers is then subjected to isomerization, often using an acid catalyst such as a mixture of methanesulfonic acid and sulfuric acid, to enrich the desired (E)-isomer.[6] The final product is then converted to its hydrochloride salt.
Photoredox Catalysis
A more contemporary method involves a photoredox-catalyzed branch-selective pyridylation of alkenes. This approach offers a direct route to vinylpyridines under mild conditions and has been successfully applied to the synthesis of this compound.[7][8] This method proceeds via a sequential radical addition/coupling/elimination mechanism.[7]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the primary synthetic routes.
Table 1: Reagents for Mannich and Grignard Reaction Route
| Step | Reactant | Moles | Molar Ratio |
| 2 | p-methyl-ω-pyrrolidinopropiophenone | 0.5 | 1 |
| 2 | 2-Bromopyridine | 1.22 | 2.44 |
| 3 | 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol | - | - |
| 3 | 85% Sulfuric Acid | - | - |
Data extracted from a representative synthesis.[5]
Table 2: Reagents for Wittig Reaction Route
| Step | Reactant | Amount | Moles | Molar Ratio |
| 1 | 2-(p-toluoyl)pyridine | 40.0 g | 0.2 | 1 |
| 1 | 2(l-pyrrolidino)ethyl triphenylphosphonium bromide | 104.0 g | 0.23 | 1.15 |
| 1 | Potassium t-butoxide | 52.0 g | 0.46 | 2.3 |
Data extracted from a representative synthesis.[6]
Table 3: Reaction Conditions and Yields
| Synthesis Route | Step | Temperature | Duration | Yield |
| Mannich/Grignard | Grignard Reaction | -50°C | - | 80% (of alcohol intermediate) |
| Mannich/Grignard | Dehydration | Steam bath | 30 min | - |
| Wittig Reaction | Wittig Reaction | 10°C | 2 hours | 76% (E/Z mixture) |
| Wittig Reaction | Isomerization | 140°C | 6 hours | - |
Data extracted from representative syntheses.[5][6]
Experimental Protocols
Protocol 1: Synthesis via Mannich and Grignard Reactions
Step A: Preparation of 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol
-
Prepare the Grignard reagent from 2-bromopyridine (1.22 mol) and magnesium in a suitable aprotic solvent.
-
In a separate reaction vessel, dissolve p-methyl-ω-pyrrolidinopropiophenone (0.5 mol) in dry benzene.
-
Cool the Grignard reagent to -50°C.
-
Add the 2-bromopyridine dropwise over 20 minutes, maintaining the temperature at -50°C.
-
Stir the mixture for 10 minutes at -50°C.
-
Add the solution of p-methyl-ω-pyrrolidinopropiophenone dropwise over approximately 30 minutes, keeping the temperature at -50°C.
-
Allow the reaction to proceed for an additional 2 hours, with the temperature rising to no higher than -30°C.
-
Quench the reaction by pouring the mixture onto excess ice and acidify with concentrated hydrochloric acid.
-
Separate the ether layer and extract the aqueous layer with water.
-
Combine the aqueous extracts, wash with ether, and then basify with ammonia solution.
-
Extract the product with chloroform, wash with water, dry over sodium sulfate, and evaporate the solvent.
-
Recrystallize the residue from alcohol to obtain 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol.[5]
Step B: Dehydration to this compound
-
Heat 1-(4-methylphenyl)-1-(2-pyridyl)-3-pyrrolidinopropan-1-ol (10.0 g) with 85% aqueous sulfuric acid (30 cc) on a steam bath for 30 minutes.[5]
-
Pour the resulting solution onto crushed ice and add an excess of ammonia solution to liberate the free base.
-
Extract the oil with light petroleum, dry the extract over anhydrous sodium sulfate, and evaporate the solvent to yield a mixture of (E)- and (Z)-Triprolidine.[5]
Protocol 2: Synthesis via Wittig Reaction
-
To a stirred solution of 2-(p-toluoyl)pyridine (40.0 g, 0.2 mol) and 2(l-pyrrolidino)ethyl triphenylphosphonium bromide (104.0 g, 0.23 mol) in methylene chloride (400 ml) at 10°C, slowly add potassium t-butoxide (52.0 g, 0.46 mol) over 1 hour.[6]
-
Continue stirring for an additional two hours.
-
Wash the reaction mixture with water to remove inorganic salts.
-
Extract the product into an aqueous oxalic acid solution.
-
Basify the aqueous layer and re-extract the product into toluene.
-
Evaporation of the toluene layer will yield a reddish-brown oil consisting of a mixture of (Z) and (E) isomers of this compound.[6]
Protocol 3: Isomerization and Hydrochloride Salt Formation
-
Heat the (Z) and (E) isomeric mixture of this compound (40 g) with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid (80 ml) at 140°C for 6 hours.[6]
-
The product can be purified by conversion to its oxalate salt and crystallization from methyl ethyl ketone.
-
Neutralize the oxalate salt with ammonia and extract the free base into toluene.
-
Evaporate the toluene to obtain the (E)-isomer of this compound base.
-
Dissolve the this compound base (22 g) in methyl ethyl ketone (150 ml) and add concentrated HCl (8.75 ml).
-
Cool the reaction mixture to 0°C, filter the precipitate, and dry to obtain this compound HCl.[6]
Purification and Characterization
The final product, this compound hydrochloride, typically appears as a white, crystalline powder.[7] Purity can be assessed using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[9][10] The structure can be confirmed by spectroscopic methods including infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, and mass spectrometry.[7]
Conclusion
This guide has detailed the primary synthetic routes for this compound hydrochloride, providing both qualitative and quantitative information for research and development purposes. The choice of synthetic pathway will depend on factors such as the availability of starting materials, desired scale, and required isomeric purity. The Mannich/Grignard and Wittig reaction routes represent established methods, while newer techniques like photoredox catalysis offer milder reaction conditions. For all methods, careful control of reaction parameters and appropriate purification techniques are crucial for obtaining high-purity this compound hydrochloride.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. This compound hydrochloride monohydrate, 6138-79-0 [thegoodscentscompany.com]
- 3. This compound Hydrochloride Anhydrous | C19H23ClN2 | CID 5702129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound HYDROCHLORIDE | 550-70-9 [amp.chemicalbook.com]
- 6. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (this compound) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound Hydrochloride [drugfuture.com]
- 10. waters.com [waters.com]
In-Vitro Pharmacological Profile of Triprolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine is a first-generation antihistamine of the alkylamine class, recognized for its potent antagonism of the histamine H1 receptor.[1] It is clinically used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] As a first-generation agent, this compound readily crosses the blood-brain barrier, leading to sedative effects.[3] Furthermore, it exhibits anticholinergic properties, contributing to its side-effect profile.[4][5] This technical guide provides a comprehensive in-vitro pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways.
Data Presentation
The in-vitro activity of this compound is characterized by its binding affinity and functional potency at various receptors. The following tables summarize the available quantitative data for this compound's interaction with the histamine H1 receptor and its off-target activity at muscarinic receptors.
Table 1: Histamine H1 Receptor Binding Affinity and Functional Potency of this compound
| Parameter | Value | Assay Type | Cell/Tissue Preparation | Notes |
| IC50 | 0.2 µM | Calcium Mobilization | Mouse preoptic/anterior hypothalamic neurons | Functional antagonism of histamine-induced response. |
| Ki | Data not available in reviewed literature | Radioligand Binding Assay | - | While described as a potent H1 antagonist, specific Ki values from competitive binding assays using radioligands like [3H]mepyramine were not found in the public domain literature reviewed. |
| pA2 | Data not available in reviewed literature | Schild Analysis (e.g., Guinea Pig Ileum Contraction) | - | This value, which quantifies competitive antagonism, is not readily available for this compound in the reviewed literature. |
Table 2: Muscarinic Receptor Binding Affinity of this compound
| Receptor Subtype | Ki Value | Assay Type | Notes |
| M1 | Data not available | Radioligand Binding Assay | This compound is known to have anticholinergic properties, suggesting interaction with muscarinic receptors. However, specific binding affinities for individual M1-M5 subtypes are not well-documented in the reviewed public literature. |
| M2 | Data not available | Radioligand Binding Assay | |
| M3 | Data not available | Radioligand Binding Assay | |
| M4 | Data not available | Radioligand Binding Assay | |
| M5 | Data not available | Radioligand Binding Assay |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. The following are detailed protocols for key in-vitro experiments relevant to the profiling of this compound.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the human histamine H1 receptor using [³H]-mepyramine as the radioligand.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human histamine H1 receptor.
-
[³H]-mepyramine (specific activity ~20-30 Ci/mmol).
-
This compound hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Mianserin or another suitable H1 antagonist.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound solution or vehicle (for total binding) or non-specific binding control.
-
[³H]-mepyramine at a final concentration close to its Kd value.
-
Cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: Calcium Mobilization (FLIPR Assay)
This protocol outlines a functional assay to measure the antagonist effect of this compound on histamine-induced intracellular calcium mobilization using a Fluorometric Imaging Plate Reader (FLIPR).
-
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
FLIPR Calcium Assay Kit (or equivalent calcium-sensitive fluorescent dye like Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (if required to prevent dye extrusion).
-
Histamine dihydrochloride.
-
This compound hydrochloride.
-
384-well black-walled, clear-bottom microplates.
-
-
Procedure:
-
Seed the cells into 384-well plates and culture overnight to form a confluent monolayer.
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions, often including probenecid.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of histamine at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate the assay by adding the histamine solution to all wells simultaneously using the instrument's integrated fluidics.
-
Measure the fluorescence intensity before and after the addition of histamine over a period of 1-2 minutes.
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Determine the inhibitory effect of this compound by plotting the histamine-induced calcium response against the logarithm of the this compound concentration to calculate the IC50 value.
-
Guinea Pig Ileum Contraction Assay for Schild Analysis
This classic organ bath experiment can be used to determine the pA2 value of this compound, a measure of its competitive antagonist potency.
-
Materials:
-
Guinea pig.
-
Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6), gassed with 95% O2 / 5% CO2.
-
Isolated organ bath with a transducer and recording system.
-
Histamine dihydrochloride.
-
This compound hydrochloride.
-
-
Procedure:
-
Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.
-
Clean the ileum segment and suspend it in an organ bath containing Tyrode's solution at 37°C, bubbled with carbogen gas.
-
Allow the tissue to equilibrate for at least 30 minutes under a resting tension of approximately 1 g, with regular washes.
-
Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the bath and recording the resulting muscle contraction.
-
Wash the tissue repeatedly until the response returns to baseline.
-
Incubate the tissue with a known concentration of this compound for a predetermined period (e.g., 20-30 minutes).
-
In the presence of this compound, re-establish the histamine concentration-response curve.
-
Repeat steps 5-7 with increasing concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of histamine in the presence of this compound to the EC50 of histamine in its absence) for each concentration of this compound.
-
Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.
-
The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of approximately 1 is indicative of competitive antagonism.
-
Mandatory Visualizations
Signaling Pathway
The primary mechanism of action of histamine at the H1 receptor involves the activation of the Gq/11 signaling cascade. This compound acts as an inverse agonist/antagonist at this receptor, inhibiting this pathway.
Experimental Workflow
The following diagram illustrates the general workflow for a competitive radioligand binding assay.
Logical Relationship
This diagram illustrates the logical relationship between binding affinity, functional potency, and the therapeutic effect of an antagonist like this compound.
References
In Vivo Pharmacokinetics and Metabolism of Triprolidine: A Technical Guide
Triprolidine is a first-generation antihistamine belonging to the alkylamine class, characterized by its competitive antagonism of histamine at H1 receptors.[1][2] It is utilized for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, intended for researchers, scientists, and professionals in drug development.
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with its pharmacokinetic profile showing some inter-individual variability.[1][4] It is primarily metabolized in the liver and its metabolites are excreted mainly through the kidneys.[5][6]
Human Pharmacokinetic Parameters
The pharmacokinetic parameters of this compound in humans have been characterized in several studies. A summary of these key parameters is presented in the table below.
| Parameter | Value | Study Population | Dosage | Reference |
| Time to Peak Concentration (Tmax) | ~1.5 - 2.0 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [3][4][7] |
| Peak Plasma Concentration (Cmax) | 8.4 ng/mL | Healthy Adults | 2.5 mg oral | [4] |
| 14.3 ng/mL | Healthy Adults | 5.0 mg oral | [4] | |
| 15.4 ± 8.3 ng/mL | Healthy Adults | 0.04 mg/kg oral | [7] | |
| Elimination Half-life (t1/2) | ~4 - 6 hours | Healthy Adults | 2.5 mg / 5.0 mg oral | [4][8] |
| Bioavailability | ~4% (oral) | Not Specified | Not Specified | [8][9] |
| Protein Binding | ~90% | Not Specified | Not Specified | [8][9] |
| Urinary Excretion (unchanged) | ~1.3% of dose in 24h | Healthy Adults | 0.04 mg/kg oral | [7] |
Animal Pharmacokinetic Parameters
Pharmacokinetic studies in animal models provide further insight into the disposition of this compound.
| Parameter | Value | Animal Model | Dosage | Reference |
| Urinary Excretion (total radioactivity) | >80% of dose in 72h | CD-1 Mice | 50 mg/kg oral [14C] | [10] |
| Fecal Excretion (total radioactivity) | Remainder of dose in 72h | CD-1 Mice | 50 mg/kg oral [14C] | [10] |
| Urinary Excretion (total radioactivity) | ~75% of dose | Male Beagle Dogs | 2.5 mg/kg IV & oral [14C] | [11] |
| Fecal Excretion (total radioactivity) | Remainder of dose | Male Beagle Dogs | 2.5 mg/kg IV & oral [14C] | [11] |
Metabolism
This compound undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5][6] The major metabolic pathway involves oxidation of the p-methyl group on the phenyl ring.
Metabolizing Enzymes
The primary cytochrome P450 isozyme responsible for this compound metabolism is CYP2D6.[4][8][9] This is a crucial consideration for potential drug-drug interactions, as CYP2D6 is involved in the metabolism of a wide range of therapeutic agents.[12][13][14] Genetic polymorphisms in the CYP2D6 gene can also lead to significant inter-individual differences in metabolic capacity, affecting drug efficacy and safety.[12][15]
Major Metabolites
In a study conducted in mice, the major metabolite identified was a carboxylic acid analog of this compound, accounting for a significant portion of the administered dose.[10] Other minor metabolites have also been identified, including a hydroxylated derivative.[10] Fungal metabolism studies have demonstrated the formation of hydroxymethyl this compound, a known mammalian metabolite.[16]
The primary metabolites of this compound identified in mice are:
-
Carboxylic acid analog of this compound (219C69): The major metabolite.[10]
-
A gamma-aminobutyric acid analog of this compound: A minor metabolite.[10]
-
A pyrrolidinone analog of 219C69: A minor metabolite.[10]
-
A pyridine-ring hydroxylated derivative of this compound: A minor metabolite.[10]
Experimental Protocols
The following sections detail the methodologies employed in key in vivo pharmacokinetic and metabolism studies of this compound.
Human Pharmacokinetic Study Protocol
Objective: To characterize the pharmacokinetic profile of single oral doses of this compound.
Study Design: A randomized, open-label, single-dose, crossover study is a common design.[4][17]
Subjects: Healthy adult volunteers are typically recruited for these studies.[4][7] Key exclusion criteria often include a history of significant diseases that could interfere with drug absorption, distribution, metabolism, or excretion.[4]
Dosing: Subjects receive a single oral dose of this compound, for example, as a 2.5 mg or 5.0 mg tablet.[4]
Sample Collection: Blood samples are collected at predefined intervals, such as pre-dose and at various time points up to 24 hours post-dose.[4][17] Urine samples may also be collected over a 24-hour period.[7]
Analytical Method: Plasma and urine concentrations of this compound are quantified using a validated analytical method, typically reverse-phase liquid chromatography with tandem mass spectrometry (LC-MS/MS).[4][18]
-
Sample Preparation: Plasma samples are often prepared by liquid-liquid extraction. For instance, each 1 mL of plasma can be mixed with an internal standard solution (e.g., chlorpheniramine), alkalinized with sodium hydroxide, and extracted with a solvent like dichloromethane.[4][18]
-
Chromatography: A reverse-phase HPLC column, such as a C8 or C18 column, is used for separation.[4][19]
-
Detection: Tandem mass spectrometry provides high sensitivity and selectivity for quantification.[4]
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (area under the curve), and t1/2.[20]
Animal Metabolism Study Protocol
Objective: To identify the metabolites of this compound and determine their excretion pathways.
Study Design: A disposition and metabolism study using radiolabeled this compound.[10]
Subjects: Animal models such as CD-1 mice or beagle dogs are used.[10][11]
Dosing: A single oral or intravenous dose of [14C]-labeled this compound is administered.[10][11]
Sample Collection: Urine and feces are collected over a period of 72 hours post-dose.[10]
Analytical Methods:
-
Total Radioactivity Measurement: Urine and feces are analyzed for total radiocarbon content to determine the extent of excretion.[10]
-
Metabolite Profiling: Radiochromatography is used to separate the parent drug from its metabolites in urine and feces.[10]
-
Metabolite Identification: The structures of the isolated metabolites are determined using a combination of analytical techniques, including:
Mechanism of Action
This compound exerts its therapeutic effect by acting as a competitive antagonist at histamine H1 receptors.[1][5] Histamine, when released from mast cells and basophils during an allergic response, binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[5] this compound competitively blocks the binding of histamine to these receptors, thereby preventing the downstream signaling cascade that mediates allergic symptoms.[5] Its ability to cross the blood-brain barrier and interact with central H1 receptors is responsible for its sedative side effect.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. An investigation of the H1-receptor antagonist this compound: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound [medbox.iiab.me]
- 10. Disposition and metabolism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposition of this compound in the male beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Microbial transformation of the antihistaminic drug this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. Bioavailability of pseudoephedrine and this compound from combination and single-ingredient products - PubMed [pubmed.ncbi.nlm.nih.gov]
Triprolidine E/Z Isomer Activity and Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triprolidine, a first-generation antihistamine, is a potent H1 receptor antagonist widely used in the management of allergic conditions. As an alkene derivative, this compound exists as E and Z geometric isomers, which exhibit significant differences in their pharmacological activity. This technical guide provides an in-depth analysis of the stereospecific interactions of this compound's E and Z isomers with the histamine H1 receptor. It summarizes the available quantitative data on their relative potencies, details relevant experimental methodologies for assessing receptor binding and functional activity, and visualizes key biological and experimental pathways. The profound difference in activity between the two isomers underscores the critical importance of stereochemistry in drug design and development.
Introduction
This compound is a competitive antagonist of the histamine H1 receptor, belonging to the alkylamine class of antihistamines.[1] Its therapeutic effect is derived from its ability to block the action of histamine at H1 receptors, thereby mitigating the symptoms of allergic reactions. The structure of this compound features a C=C double bond, giving rise to E (trans) and Z (cis) geometric isomers. It has been established that the antihistaminic activity of this compound resides almost exclusively in the E-isomer.[2][3] This significant stereoselectivity highlights the precise three-dimensional requirements for optimal interaction with the H1 receptor binding pocket. Understanding the activity profiles of these isomers is crucial for optimizing the therapeutic efficacy and safety of antihistaminic drugs.
Quantitative Analysis of Isomer Activity
| Isomer | Receptor/Tissue | Potency Ratio (E vs. Z) | Reference |
| (E)-Triprolidine vs. (Z)-Triprolidine | Guinea-pig ileum (H1 Receptor) | ~600:1 | [2][3] |
| (E)-Triprolidine vs. (Z)-Triprolidine | Cerebellar sites (H1 Receptor) | ~100:1 | [2][3] |
| (E)-Triprolidine vs. (Z)-Triprolidine | Histamine Receptors | 1170:1 | [4] |
These findings consistently demonstrate the superior activity of the (E)-isomer of this compound as a histamine H1 receptor antagonist.[2][3] The variation in potency ratios between different tissues, such as the guinea-pig ileum and cerebellar sites, may suggest the existence of H1 receptor subtypes or differences in the tissue-specific receptor environment.[2][3]
Experimental Protocols
The determination of the receptor binding affinity and functional activity of this compound isomers typically involves in vitro assays. Below are detailed methodologies representative of those used in the pharmacological characterization of antihistamines.
Radioligand Binding Assay for H1 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of the E and Z isomers of this compound for the histamine H1 receptor.
Objective: To quantify the binding affinity of (E)- and (Z)-triprolidine to the H1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Membranes from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine (a potent H1 antagonist).
-
Test Compounds: (E)-triprolidine and (Z)-triprolidine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the H1 receptor in cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in fresh buffer and store at -80°C. On the day of the assay, thaw and resuspend the membranes in the assay buffer.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + [³H]mepyramine + assay buffer.
-
Non-specific Binding: Receptor membranes + [³H]mepyramine + non-specific binding control.
-
Competitive Binding: Receptor membranes + [³H]mepyramine + varying concentrations of (E)- or (Z)-triprolidine.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Guinea Pig Ileum Assay for Functional Antihistamine Activity
This ex vivo assay measures the functional antagonism of histamine-induced smooth muscle contraction by the this compound isomers.
Objective: To determine the potency of (E)- and (Z)-triprolidine in inhibiting the contractile response of guinea pig ileum to histamine.
Materials:
-
Tissue: Freshly isolated terminal ileum from a guinea pig.
-
Physiological Salt Solution: Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist: Histamine dihydrochloride.
-
Antagonists: (E)-triprolidine and (Z)-triprolidine.
-
Organ Bath and Transducer System.
Procedure:
-
Tissue Preparation: Sacrifice a guinea pig and dissect a segment of the terminal ileum. Cleanse the ileum segment and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes under a resting tension (e.g., 1 g). During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.
-
Histamine Dose-Response Curve: Establish a cumulative dose-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the resulting isometric contractions.
-
Antagonist Incubation: After washing the tissue to return to baseline, add a known concentration of either (E)- or (Z)-triprolidine to the organ bath and incubate for a set period (e.g., 20-30 minutes).
-
Shift in Histamine Dose-Response: In the presence of the this compound isomer, re-establish the histamine dose-response curve.
-
Data Analysis: The antagonistic potency is determined by the extent of the rightward shift of the histamine dose-response curve in the presence of the this compound isomer. The pA2 value, a measure of antagonist potency, can be calculated from these shifts.
Visualizations
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Caption: Histamine H1 Receptor Signaling Cascade.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the logical flow of a competitive radioligand binding assay.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Conclusion
The pharmacological activity of this compound is highly dependent on its geometric configuration, with the (E)-isomer demonstrating significantly greater potency as a histamine H1 receptor antagonist than the (Z)-isomer. This pronounced stereoselectivity, evidenced by large potency ratios in both receptor binding and functional assays, highlights the specific conformational requirements of the H1 receptor binding site. For researchers and professionals in drug development, the case of this compound serves as a critical reminder of the importance of isomeric purity and the detailed characterization of stereoisomers in the design and optimization of new therapeutic agents. Future investigations could further elucidate the precise molecular interactions that govern this stereospecific binding, potentially through co-crystallization studies of the H1 receptor with each this compound isomer.
References
Discovery of Triprolidine as a first-generation antihistamine
An In-depth Technical Guide on the Discovery of Triprolidine as a First-Generation Antihistamine
Introduction
This compound is a potent, first-generation antihistamine of the alkylamine class, distinguished by its rapid onset and relatively short duration of action.[1][2] Patented in 1948 by Burroughs Wellcome and introduced for medical use in 1953, its development was a significant step in the post-war era of antihistamine innovation aimed at treating allergic conditions.[2][3] As a competitive antagonist of histamine H1 receptors, this compound effectively alleviates symptoms associated with allergic rhinitis, urticaria, and the common cold.[4] However, like other first-generation agents, its ability to cross the blood-brain barrier results in characteristic sedative and anticholinergic side effects.[2][5] This guide provides a detailed technical overview of the discovery, mechanism of action, synthesis, and the pivotal experimental evaluations that established this compound as a cornerstone therapeutic agent.
Chemical Profile and Synthesis
This compound is an alkylamine derivative featuring a pyridine ring linked via an (E)-configured propenyl chain to a 4-methylphenyl group.[2] The trans or (E)-isomer is significantly more potent than the cis (Z)-isomer.[6]
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 2-[(E)-1-(4-methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine | [2][6] |
| Molecular Formula | C₁₉H₂₂N₂ | [2] |
| Molecular Weight | 278.4 g/mol | [2] |
| Appearance | Solid crystalline substance | [2] |
| Melting Point | ~60°C | [2] |
| Drug Class | First-Generation H1-Receptor Antihistamine; Alkylamine | [6] |
Synthesis Pathway
The classical synthesis of this compound involves a Mannich reaction followed by a Grignard reaction and subsequent dehydration.
-
Mannich Reaction: 4'-methylacetophenone, paraformaldehyde, and pyrrolidine undergo a Mannich reaction to form the Mannich base, 4'-methyl-3-pyrrolidinopropiophenone.[6]
-
Grignard Reaction: The resulting ketone is treated with a Grignard reagent, 2-pyridylmagnesium bromide. This is followed by hydrolysis to yield an intermediate tertiary alcohol.[7]
-
Dehydration: The alcohol intermediate is then subjected to acid-catalyzed dehydration, which eliminates a water molecule to form the characteristic double bond of this compound. This final step produces a mixture of (E) and (Z) isomers, which can be separated.[6][7]
Pharmacology
Mechanism of Action
This compound functions as a competitive antagonist and inverse agonist at histamine H1 receptors.[1][8] In allergic reactions, histamine released from mast cells binds to H1 receptors on various effector cells, triggering symptoms.[5] this compound competitively binds to these H1 receptors, stabilizing them in an inactive conformation and preventing histamine from initiating its downstream effects.[5] This blockade inhibits histamine-induced vasodilation, increased vascular permeability, and smooth muscle contraction, thereby alleviating symptoms like sneezing, runny nose, and itching.[5][9]
Furthermore, H1 receptor activation can stimulate the NF-κB transcription factor via the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways. By blocking the H1 receptor, this compound attenuates NF-κB activity, which in turn decreases the expression of pro-inflammatory cytokines and cell adhesion molecules.[10]
As a first-generation antihistamine, this compound is lipophilic and readily crosses the blood-brain barrier, where it antagonizes H1 receptors in the central nervous system (CNS), leading to sedation.[10][11] It also exhibits mild anticholinergic activity by blocking muscarinic acetylcholine receptors, contributing to side effects such as dry mouth.[2]
Pharmacokinetics
This compound is rapidly absorbed following oral administration. Its pharmacokinetic profile is characteristic of a short-acting antihistamine.
| Parameter | Value | Reference |
| Time to Peak Plasma (Tmax) | 1.5 - 3.0 hours | [12][13] |
| Max. Plasma Conc. (Cmax) | ~8.4 ng/mL (for 2.5 mg dose) | [13] |
| Elimination Half-Life (t½) | 4 - 6 hours | [1][2] |
| Metabolism | Hepatic (extensive first-pass) | [12] |
| Excretion | Renal | [12] |
| Duration of Action | 4 - 6 hours | [1][11] |
Experimental Protocols and Validation
The establishment of this compound as an effective antihistamine relied on a series of preclinical and clinical evaluations common for drug development in the mid-20th century.
Preclinical Evaluation: In Vitro Guinea Pig Ileum Assay
This classic pharmacological preparation is used to determine the H1-antagonist activity of a compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.
-
Objective: To quantify the H1-receptor blocking potency of this compound.
-
Methodology:
-
Tissue Preparation: A section of the terminal ileum is isolated from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Contraction Measurement: The tissue is connected to an isotonic transducer to record muscle contractions on a kymograph or digital data acquisition system.
-
Histamine Dose-Response: A cumulative dose-response curve for histamine is established by adding increasing concentrations of histamine to the bath and recording the magnitude of contraction.
-
Antagonist Incubation: The tissue is washed and allowed to equilibrate. A fixed concentration of this compound is added to the bath and incubated for a predetermined period (e.g., 20-30 minutes).
-
Challenge with Histamine: The histamine dose-response curve is re-established in the presence of this compound.
-
Data Analysis: The rightward shift in the histamine dose-response curve caused by this compound is used to calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA₂ value indicates greater potency.
-
Preclinical Evaluation: In Vivo Histamine-Induced Bronchospasm Model
This model assesses the ability of an antihistamine to protect a living animal from the effects of a histamine challenge.
-
Objective: To evaluate the protective effect of this compound against histamine-induced bronchoconstriction in guinea pigs.
-
Methodology:
-
Animal Preparation: Healthy guinea pigs are fasted overnight. The test group is pre-treated with a specific dose of this compound (administered orally or intraperitoneally), while the control group receives a vehicle.
-
Histamine Challenge: After a set period (e.g., 1 hour post-dose), the animals are exposed to an aerosolized solution of histamine inside an exposure chamber.
-
Endpoint Measurement: The primary endpoint is the time to onset of respiratory distress or collapse (pre-convulsive dyspnea).
-
Data Analysis: The protective effect is quantified by comparing the time to collapse in the this compound-treated group versus the control group. A significant increase in this time indicates effective H1-receptor blockade in the respiratory tract. The ED₅₀ (effective dose protecting 50% of animals) can be determined by testing multiple doses.
-
Clinical Evaluation: Allergic Rhinitis Trial
Early clinical trials in the 1950s were crucial for confirming the efficacy of this compound in human subjects.[2] A generalized protocol for such a trial is outlined below.
-
Objective: To determine the efficacy and safety of this compound for the symptomatic relief of seasonal allergic rhinitis.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients with a documented history of seasonal allergic rhinitis and currently experiencing moderate-to-severe symptoms (e.g., sneezing, rhinorrhea, nasal itching, ocular itching).
-
Treatment: Patients are randomized to receive either this compound hydrochloride (e.g., 2.5 mg) or a matching placebo, taken orally every 6 hours for a period of 7-14 days.
-
Efficacy Assessment: Patients record the severity of their symptoms daily in a diary using a standardized scale (e.g., a 4-point scale from 0=none to 3=severe). The primary endpoint is the change from baseline in the Total Symptom Score (TSS).
-
Safety Assessment: Adverse events are recorded at each study visit. Vital signs and routine laboratory tests may also be monitored.
-
Data Analysis: The mean change in TSS from baseline for the this compound group is compared to that of the placebo group using appropriate statistical tests (e.g., ANCOVA).
-
Clinical Efficacy and Safety Profile
Clinical studies have consistently demonstrated the effectiveness of this compound in managing allergic conditions.
| Indication | Dose | Key Findings | Reference |
| Allergic Rhinitis | 2.5 mg every 6 hours | Significantly more effective than placebo in reducing nasal symptoms (sneezing, rhinorrhea) and ocular itching. | [12][14] |
| Urticaria | 2.5 mg every 6 hours | Provides effective relief from itching and skin irritation associated with mild, uncomplicated urticaria. | [12][15] |
| Temporary Sleep Disturbance | 2.5 mg or 5.0 mg at bedtime | Improved objective and subjective measures of sleep quality compared to placebo, with the 2.5 mg dose identified as optimal. | [16] |
The primary limitation of this compound is its side effect profile, which is common to first-generation antihistamines.[17] The most frequently reported adverse effects include:
-
CNS Effects: Drowsiness/sedation, dizziness, and impaired coordination.[2][15]
-
Anticholinergic Effects: Dry mouth, nose, and throat; blurred vision; and urinary retention.[15][17]
Conclusion
The discovery of this compound marked a key advancement in symptomatic allergy treatment. Through a combination of rational chemical synthesis and rigorous preclinical and clinical evaluation, it was established as a highly potent H1-receptor antagonist. Its rapid onset of action and proven efficacy secured its place as a valuable therapeutic option for decades. While the development of second-generation, non-sedating antihistamines has since shifted the treatment paradigm, this compound remains an important compound in the history of pharmacology and is still utilized in combination cold and allergy formulations. The study of its discovery provides a classic blueprint for antihistamine drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. youtube.com [youtube.com]
- 8. Histamine and H1-antihistamines: celebrating a century of progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First Generation Antihistamines - Other Immunologic & Oncologic Pharmacology for Medicine [picmonic.com]
- 10. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Articles [globalrx.com]
- 13. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 16. Efficacy of this compound in the Treatment of Temporary Sleep Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antihistamines, 1st Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
Preliminary Toxicological Screening of Triprolidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicological screening of novel Triprolidine derivatives. This compound, a first-generation antihistamine, serves as a scaffold for the development of new chemical entities with potential therapeutic applications. Early-stage toxicological assessment is paramount to identify and mitigate potential safety concerns, ensuring the selection of promising lead candidates for further development. This document outlines key in vitro and in vivo methodologies for evaluating the cytotoxicity, genotoxicity, and acute oral toxicity of this compound derivatives. Detailed experimental protocols, data presentation templates, and visual representations of workflows and relevant signaling pathways are provided to guide researchers in the systematic evaluation of these compounds. While specific toxicological data for novel, proprietary this compound derivatives are not publicly available, this guide presents hypothetical data to illustrate the correct format for data presentation and interpretation.
Introduction
This compound is a potent histamine H1 receptor antagonist that has been in clinical use for decades for the symptomatic relief of allergic conditions.[1] Its chemical structure presents multiple opportunities for modification to develop derivatives with altered pharmacokinetic profiles, improved efficacy, or novel therapeutic indications. However, any structural modification necessitates a thorough toxicological evaluation to ensure the safety of the new compounds.
Preliminary toxicological screening, often referred to as "lead optimization toxicology," plays a crucial role in the early stages of drug discovery. It aims to rapidly assess the toxicological profile of a series of compounds to identify potential liabilities and guide the selection of candidates with the most favorable safety profiles for further development. This guide focuses on three critical aspects of preliminary toxicological screening:
-
In Vitro Cytotoxicity: To assess the potential of a compound to cause cell death.
-
In Vitro Genotoxicity: To evaluate the potential of a compound to damage DNA, which can lead to mutations and potentially cancer.
-
In Vivo Acute Oral Toxicity: To determine the short-term adverse effects of a single oral dose of a compound.
In Vitro Cytotoxicity Assessment
In vitro cytotoxicity assays are rapid and cost-effective methods to evaluate the potential of a compound to cause cell death. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[2][3]
Experimental Protocol: MTT Assay
Objective: To determine the concentration of a this compound derivative that inhibits cell viability by 50% (IC50).
Cell Line: CHO-K1 (Chinese Hamster Ovary) cells are a commonly used cell line for toxicology studies due to their robustness and ease of culture.[4][5][6]
Materials:
-
CHO-K1 cells
-
F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed CHO-K1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: In Vitro Cytotoxicity
The results of the in vitro cytotoxicity screening should be summarized in a clear and concise table.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound Derivatives in CHO-K1 Cells
| Compound ID | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| TPD-001 | > 100 | 85.2 | 65.7 |
| TPD-002 | 75.4 | 52.1 | 38.9 |
| TPD-003 | > 100 | > 100 | 92.3 |
| TPD-004 | 42.8 | 21.5 | 10.3 |
| Positive Control (Doxorubicin) | 0.8 | 0.4 | 0.2 |
Visualization: In Vitro Cytotoxicity Workflow
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
In Vitro Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect DNA damage caused by a chemical. The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7][8][9][10][11]
Experimental Protocol: Comet Assay
Objective: To assess the potential of this compound derivatives to induce DNA damage in vitro.
Cell Line: CHO-K1 cells.
Materials:
-
CHO-K1 cells
-
This compound derivatives
-
Normal melting point agarose
-
Low melting point agarose
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green or ethidium bromide)
-
Microscope slides
-
Electrophoresis unit
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat CHO-K1 cells with various concentrations of this compound derivatives for a defined period (e.g., 4 hours). Include a vehicle control and a positive control (e.g., hydrogen peroxide).
-
Cell Harvesting and Embedding: Harvest the cells and mix them with low melting point agarose. Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and histones, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Data Presentation: In Vitro Genotoxicity
The results of the Comet assay are typically presented as the mean tail moment or percentage of DNA in the tail.
Table 2: Hypothetical In Vitro Genotoxicity of this compound Derivatives in CHO-K1 Cells (Comet Assay)
| Compound ID | Concentration (µM) | Mean Tail Moment (± SD) | % DNA in Tail (± SD) |
| Vehicle Control | - | 1.2 ± 0.3 | 3.5 ± 0.8 |
| TPD-001 | 10 | 1.5 ± 0.4 | 4.1 ± 1.0 |
| 50 | 2.1 ± 0.6 | 5.8 ± 1.5 | |
| TPD-002 | 10 | 3.8 ± 0.9 | 10.2 ± 2.1 |
| 50 | 8.5 ± 1.8 | 22.7 ± 4.5 | |
| Positive Control (H₂O₂) | 100 | 15.2 ± 2.5 | 40.1 ± 6.2 |
| * Statistically significant increase compared to vehicle control (p < 0.05). |
Visualization: In Vitro Genotoxicity Workflow
Caption: Workflow for assessing in vitro genotoxicity using the Comet assay.
In Vivo Acute Oral Toxicity Assessment
Acute oral toxicity studies in animals are conducted to determine the potential adverse effects of a single, high dose of a substance. The OECD Test Guideline 423 (Acute Toxic Class Method) is a stepwise procedure that uses a small number of animals to classify a substance into a toxicity category.[1][12][13]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
Objective: To determine the acute oral toxicity of this compound derivatives in rats and classify them according to the Globally Harmonised System (GHS).
Animal Model: Female Wistar rats (8-12 weeks old).
Materials:
-
This compound derivatives
-
Vehicle (e.g., water, corn oil)
-
Oral gavage needles
-
Animal caging and husbandry supplies
Procedure:
-
Dose Selection: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The choice of the starting dose is based on any existing information about the substance's toxicity.
-
Dosing: A group of three female rats is fasted overnight before being administered a single oral dose of the this compound derivative via gavage.
-
Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Stepwise Procedure:
-
If mortality is observed in two or three animals, the test is stopped, and the substance is classified in that toxicity category.
-
If one animal dies, the test is repeated with three more animals at the same dose level.
-
If no mortality is observed, the next higher dose level is tested in a new group of three animals.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.
Data Presentation: In Vivo Acute Oral Toxicity
The results of the acute oral toxicity study are presented in a tabular format, including observations and the final GHS classification.
Table 3: Hypothetical In Vivo Acute Oral Toxicity of this compound Derivatives in Rats (OECD 423)
| Compound ID | Starting Dose (mg/kg) | Mortality (at 14 days) | Key Clinical Signs | GHS Category | Estimated LD50 (mg/kg) |
| TPD-001 | 2000 | 0/3 | No significant signs | 5 or Unclassified | > 2000 |
| TPD-002 | 300 | 2/3 | Lethargy, piloerection | 4 | 300 - 2000 |
| TPD-003 | 2000 | 0/3 | No significant signs | 5 or Unclassified | > 2000 |
| TPD-004 | 50 | 3/3 | Tremors, convulsions | 3 | 50 - 300 |
Visualization: In Vivo Acute Oral Toxicity Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. CHO-K1 Cell Line: A Staple in Biotechnological Research Applications [cytion.com]
- 5. cet.bio [cet.bio]
- 6. CHO-K1 Cells [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. 21stcenturypathology.com [21stcenturypathology.com]
- 9. The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments [experiments.springernature.com]
- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 11. Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
Triprolidine's Effects on the Central Nervous System in Animal Models: A Technical Guide
This technical guide provides an in-depth analysis of the central nervous system (CNS) effects of triprolidine, a first-generation histamine H1 receptor antagonist, as observed in various animal models. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Introduction
This compound is an over-the-counter antihistamine with known anticholinergic properties, historically used for symptomatic relief of allergic conditions.[1][2] As a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to well-documented CNS effects, most notably sedation.[3][4] Understanding the precise mechanisms and behavioral consequences of this compound's action on the CNS is crucial for drug development and comparative pharmacology. This guide synthesizes key findings from preclinical animal studies to elucidate these effects.
Neurochemical Effects
Studies in animal models have primarily focused on this compound's interaction with histamine and monoamine systems, particularly dopamine, to understand its CNS-mediated effects.
2.1 Dopamine Neurotransmission
A pivotal area of investigation has been the effect of this compound on dopamine (DA) transmission in the nucleus accumbens (NAc), a brain region critical for reward and motivation. Unlike other first-generation antihistamines such as diphenhydramine and (+)-chlorpheniramine, which demonstrate a cocaine-like stimulation of DA transmission, this compound does not significantly alter DA levels.[5]
In studies using awake, freely-moving rats, intravenous administration of this compound at doses of 1.0 and 3.0 mg/kg did not elicit any significant change in extracellular DA levels in either the NAc shell or core.[5] This lack of effect on the dopaminergic system suggests that the CNS effects of this compound are not primarily mediated by interactions with the dopamine transporter (DAT) or by mechanisms shared with psychostimulants.[5]
Table 1: Effect of Intravenous this compound on Extracellular Dopamine in the Nucleus Accumbens of Rats
| Dose (mg/kg) | Brain Region | Change in Extracellular DA (vs. Basal) | Statistical Significance | Reference |
| 1.0 | NAc Shell | No significant modification | Not Significant | [5] |
| 1.0 | NAc Core | No significant modification | Not Significant | [5] |
| 3.0 | NAc Shell | No significant modification | Not Significant | [5] |
| 3.0 | NAc Core | No significant modification | Not Significant | [5] |
2.2 Receptor Binding Affinity
In vitro studies have confirmed this compound's high affinity and selectivity for the histamine H1 receptor, which is significantly greater than its affinity for monoamine transporters.[5] This high affinity for H1 receptors, coupled with its ability to penetrate the blood-brain barrier, is the primary mechanism underlying its sedative properties.[5][6]
Table 2: In Vitro Receptor and Transporter Binding Affinities (Ki, nM)
| Compound | Histamine H1 Receptor | Dopamine Transporter (DAT) | Reference |
| This compound | 0.34 ± 0.03 | 1500 ± 210 | [5] |
| (+)-Chlorpheniramine | 1.1 ± 0.1 | 560 ± 40 | [5] |
| (-)-Chlorpheniramine | 14.0 ± 1.0 | 950 ± 110 | [5] |
| Diphenhydramine | 7.0 ± 0.5 | 2100 ± 300 | [5] |
| Cocaine | >10000 | 200 ± 10 | [5] |
Behavioral Effects
The neurochemical profile of this compound translates to distinct behavioral outcomes in animal models, primarily characterized by sedation and a lack of stimulant properties.
3.1 Locomotor Activity
In contrast to other H1 antagonists like diphenhydramine and chlorpheniramine that increase wakefulness and locomotor activity, this compound does not produce these stimulant effects.[5] Behavioral observations in rats following intravenous administration of this compound showed no significant increase in ambulation or other stimulant-like behaviors.[5] This aligns with its lack of effect on dopamine release in the NAc. The sedative properties of this compound are well-established, leading to its frequent use as a positive control for sedation in clinical and preclinical studies.[7]
3.2 Catalepsy
Catalepsy, a state of immobility and muscle rigidity, is often used as an animal model to predict extrapyramidal side effects in humans, which are typically associated with dopamine receptor blockade.[8][9] Given that this compound does not significantly interact with the dopamine system, it is not expected to induce catalepsy. While direct studies on this compound-induced catalepsy are not prominent, its pharmacological profile makes it an unlikely candidate to produce such effects. This stands in contrast to antipsychotic drugs like haloperidol, which are potent dopamine D2 receptor antagonists and reliably induce catalepsy in rodents.[8][10]
Experimental Protocols
4.1 In Vivo Microdialysis for Dopamine Measurement
-
Objective: To measure extracellular dopamine concentrations in the NAc shell and core in response to this compound administration.
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Rats are anesthetized and stereotaxically implanted with guide cannulae aimed at the NAc shell or core. A microdialysis probe is inserted through the guide cannula on the day of the experiment.
-
Drug Administration: this compound (1.0 and 3.0 mg/kg) is administered intravenously (i.v.) to awake, freely-moving rats.
-
Sample Collection: Dialysate samples are collected at 10-minute intervals before and after drug administration.
-
Analysis: Dopamine levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Expression: Results are expressed as a percentage of the average basal dopamine levels measured before drug injection.[5]
4.2 Haloperidol-Induced Catalepsy Bar Test
-
Objective: To assess potential cataleptic effects of a test compound. While this compound is not expected to induce catalepsy, this protocol describes a standard method for its assessment.
-
Animal Model: Male Wistar rats or CD-1 mice.
-
Procedure:
-
Animals are divided into control and test groups.
-
The test group receives the compound of interest (e.g., haloperidol, 1 mg/kg, i.p., as a positive control). The control group receives a vehicle.[8]
-
At specified time points after injection (e.g., 30, 60, 90, 120 minutes), each animal is tested for catalepsy.[10]
-
The animal's front paws are gently placed on a horizontal bar elevated 6-9 cm above the surface.[8][10]
-
The latency (in seconds) for the animal to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically imposed.[10]
-
-
Endpoint: A significant increase in descent latency compared to the control group indicates a cataleptic effect.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound's CNS effects is its antagonism of histamine H1 receptors in the brain. Histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus project throughout the brain and play a crucial role in promoting wakefulness. By blocking H1 receptors, this compound inhibits this arousal-promoting pathway, leading to sedation and drowsiness.[6] This is distinct from other sedating mechanisms, such as those involving GABAergic potentiation, and from the stimulant effects of drugs that block dopamine reuptake.
Conclusion
In animal models, this compound acts as a potent and selective central histamine H1 receptor antagonist. Its primary CNS effect is sedation, resulting from the blockade of wakefulness-promoting histaminergic pathways. Unlike some other first-generation antihistamines, it does not exhibit stimulant properties, nor does it significantly modulate the central dopamine system, which explains its low potential for abuse. The data gathered from neurochemical and behavioral studies in animal models consistently support the classification of this compound as a classic sedating antihistamine, providing a clear framework for its pharmacological profile. These findings are essential for guiding future research and for the development of new antihistamines with improved CNS safety profiles.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. H1-receptor antagonists: safety issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. H1-receptor antagonists. Comparative tolerability and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cocaine-Like Neurochemical Effects of Antihistaminic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medsafe.govt.nz [medsafe.govt.nz]
- 8. youtube.com [youtube.com]
- 9. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Triprolidine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triprolidine is a potent first-generation antihistamine used for the symptomatic relief of allergic conditions such as rhinitis and urticaria. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of this compound in plasma using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV or mass spectrometric detection. The methodologies presented are compiled from various validated methods to ensure robustness and reliability.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the quantification of this compound in plasma. Two primary methods for sample preparation are presented: protein precipitation and liquid-liquid extraction.
Method 1: Protein Precipitation
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials and Reagents:
-
This compound Hydrochloride (Reference Standard)
-
Internal Standard (IS), e.g., Gabapentin or Chlorpheniramine[1][2]
-
HPLC-grade Acetonitrile
-
Deionized Water
-
Drug-free human plasma
Equipment:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
C18 reverse-phase column
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
Procedure:
-
Standard and QC Sample Preparation: Prepare stock solutions of this compound and the internal standard in methanol. Serially dilute the this compound stock solution with drug-free plasma to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Sample Preparation:
-
To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of internal standard working solution.
-
Add 600 µL of methanol or acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
Method 2: Liquid-Liquid Extraction
This method offers a cleaner extract, minimizing matrix effects.
Materials and Reagents:
Equipment:
-
All equipment from Method 1
Procedure:
-
Standard and QC Sample Preparation: As described in Method 1.
-
Sample Preparation:
-
To 1 mL of plasma sample, add 50 µL of the internal standard solution (e.g., 0.1 ng/µL chlorpheniramine)[2].
-
Alkalinize the sample by adding 0.2 mL of 1 M sodium hydroxide[2].
-
Add 6 mL of dichloromethane and vortex for 2 minutes[2].
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 35°C[2].
-
Reconstitute the residue in 50 µL of the mobile phase[2].
-
-
HPLC Analysis: Inject the reconstituted sample into the HPLC system.
Chromatographic Conditions
The following tables summarize various reported chromatographic conditions for the analysis of this compound.
Table 1: HPLC and LC-MS/MS System Parameters
| Parameter | Method A | Method B | Method C |
| Column | C18 (250x4.6 mm, 5 µm)[4][5] | C18 ACE (50.0x2.1 mm, 5 µm)[1][3] | Reverse-phase C18[2] |
| Mobile Phase | Methanol: Water (80:20 v/v), pH 3.0 with orthophosphoric acid[4][5] | Water: Methanol: Formic Acid (55:45:0.5, v/v/v)[1][3] | Ammonium Formate (0.005 M, pH 3.5)[2] |
| Flow Rate | 1.0 mL/min[4][5] | 0.3 mL/min[1][3] | Not Specified |
| Detector | UV at 246.20 nm[4][5] | Ion Trap Mass Spectrometer[1][3] | Tandem Mass Spectrometry (LC-MS/MS)[2] |
| Injection Volume | 20 µL | 10 µL | Not Specified |
| Run Time | Not Specified | 5.0 min[1][3] | Not Specified |
Method Validation Parameters
The following tables summarize the validation parameters from the cited literature.
Table 2: Linearity and Sensitivity
| Parameter | Method A (UV) | Method B (MS) | Method C (MS) |
| Linearity Range | 5-25 µg/mL[4] | 0.2-20.0 ng/mL[1][3] | 0.2-20 ng/mL[2] |
| Correlation Coefficient (r²) | 0.9999[4] | >0.99[1] | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.2 ng/mL[1][3] | 0.2 ng/mL[2] |
Table 3: Accuracy, Precision, and Recovery
| Parameter | Method A (UV) | Method B (MS) |
| Accuracy | 100.2%[4] | 94.3-106.3%[1] |
| Precision (%RSD) | <2%[4] | 1.0-9.6%[1] |
| Recovery | Not Specified | 93.6%[1][5] |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of this compound in plasma.
References
- 1. Simultaneous determination of this compound and pseudoephedrine in human plasma by liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phmethods.net [phmethods.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Triprolidine as a Positive Control in H1 Receptor Antagonism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine, a first-generation antihistamine, serves as a well-characterized and reliable positive control in H1 receptor antagonism studies.[1][2][3][4] Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor, effectively blocking the action of endogenous histamine.[1][5][6] This blockage alleviates the classic symptoms of allergic reactions, such as sneezing, itching, and runny nose.[2][6] Due to its high affinity and potent antagonist activity at the H1 receptor, this compound is an ideal standard for validating experimental assays and ensuring the reliability of screening results for novel H1 receptor antagonists.[7]
These application notes provide detailed protocols for key in vitro assays where this compound is used as a positive control, including radioligand binding assays and calcium flux assays. The accompanying data and visualizations are intended to guide researchers in the effective use of this compound to generate robust and reproducible results in the study of H1 receptor pharmacology.
Mechanism of Action
This compound functions by competitively binding to the histamine H1 receptor.[1][5][6] This action prevents histamine from binding and activating the receptor, thereby inhibiting the downstream signaling cascade.[6][8] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This initiates a signaling pathway involving the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.[9] By blocking the initial binding of histamine, this compound effectively prevents this entire cascade.[8]
Data Presentation
The following tables summarize the quantitative data for this compound in various H1 receptor antagonism assays.
Table 1: Binding Affinity of this compound for the H1 Receptor
| Compound | Receptor | Radioligand | Assay System | Ki (nM) | Reference |
| This compound | Human H1 | [³H]-mepyramine | HEK293T cell homogenates | ~1-5 | Based on general statements of high affinity[7] |
Note: Specific Ki values for this compound were not consistently reported across the reviewed literature in a directly comparable format. The value provided is an approximate range based on its established high affinity.
Table 2: Functional Potency of this compound in H1 Receptor Antagonism Assays
| Compound | Assay Type | Cell Line | Agonist | IC50 (µM) | Reference |
| trans-Triprolidine | Calcium Flux | Mouse preoptic/anterior hypothalamic neurons | Histamine | 0.2 | |
| This compound | Calcium Flux | HEK293 cells | Histamine | Not specified, but used as an antagonist | [10][11] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor, using this compound as a positive control.
Materials and Reagents:
-
Cell Membranes: Homogenates from cells expressing the human histamine H1 receptor (e.g., HEK293T cells).[12][13]
-
Radioligand: [³H]-mepyramine (specific activity ~20-30 Ci/mmol).[12]
-
Positive Control: this compound hydrochloride.[14]
-
Non-specific Binding Control: A high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin).[12][13]
-
Assay Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[15]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]
-
96-well plates.
-
Filtration apparatus (e.g., cell harvester with glass fiber filters).[12]
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and test compounds in assay buffer over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁴ M).[16]
-
Dilute the [³H]-mepyramine stock in assay buffer to a final working concentration (e.g., 1-5 nM).[12][16]
-
Prepare the cell membrane homogenate in assay buffer to a protein concentration that provides an adequate signal-to-noise ratio.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]-mepyramine, and cell membrane suspension.
-
Non-specific Binding: Add the non-specific binding control, [³H]-mepyramine, and cell membrane suspension.
-
Competitive Binding: Add the serially diluted test compounds or this compound, [³H]-mepyramine, and cell membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 4 hours with gentle agitation to allow the binding to reach equilibrium.[13][16]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.[12]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay
This protocol outlines a cell-based functional assay to measure the inhibition of histamine-induced calcium mobilization by H1 receptor antagonists, with this compound as a positive control.
Materials and Reagents:
-
Cells: HEK293 cells or other suitable cell line endogenously or recombinantly expressing the human H1 receptor.[9][17]
-
Agonist: Histamine.[17]
-
Positive Control: this compound.[10]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer, often supplemented with HEPES.[19]
-
96- or 384-well black, clear-bottom plates.
-
Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).[9]
Procedure:
-
Cell Culture and Plating:
-
Culture cells in appropriate media and conditions.
-
Plate the cells into 96- or 384-well black, clear-bottom plates and grow to 80-90% confluency.[9]
-
-
Dye Loading:
-
Compound Pre-incubation:
-
Add serial dilutions of this compound or test compounds to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Fluorescence Measurement:
-
Place the cell plate in the fluorescence microplate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.[9]
-
Add a solution of histamine to all wells to stimulate the H1 receptor.
-
Continuously measure the fluorescence signal for a period of time (e.g., 1-3 minutes) to capture the calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with histamine alone (100% activation) and untreated cells (0% activation).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for H1 Receptor Radioligand Binding Assay.
Caption: Logical Role of this compound as a Positive Control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Cocaine-Like Neurochemical Effects of Antihistaminic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound hydrochloride monohydrate | 6138-79-0 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. innoprot.com [innoprot.com]
- 18. bu.edu [bu.edu]
- 19. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application Notes and Protocols for Triprolidine HCl in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine hydrochloride (HCl), a first-generation antihistamine, acts as a potent and selective antagonist for the histamine H1 receptor.[1] Its primary mechanism involves competitive inhibition of histamine binding to H1 receptors, thereby blocking the downstream signaling pathways that trigger allergic responses.[2] In the context of cell culture experiments, this compound HCl is a valuable tool for investigating histamine-mediated signaling and for screening compounds that modulate this pathway. These application notes provide a comprehensive protocol for the dissolution and use of this compound HCl in various cell-based assays.
Physicochemical Properties and Solubility
Proper dissolution is critical for accurate and reproducible experimental results. This compound HCl is a white crystalline powder. The solubility of this compound HCl in common laboratory solvents is summarized in the table below.
| Solvent | Solubility | Notes |
| Water | 50 mg/mL[3][4] | Yields a clear, colorless to yellow solution.[3][4] |
| Dimethyl Sulfoxide (DMSO) | 62 mg/mL[5] | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[5] |
| Ethanol | Soluble (1 in 1.5 of solvent)[3][4] | Readily dissolves in alcohol. |
| Chloroform | Soluble (1 in less than 1 of solvent)[3][4] | Highly soluble. |
Stability and Storage:
This compound HCl powder should be stored at 2-8°C in a tightly sealed container, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[6] Aqueous stock solutions should be freshly prepared or stored for a shorter duration at 2-8°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.
Mechanism of Action and Signaling Pathway
This compound HCl exerts its effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[2][7] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes.[2] By blocking the H1 receptor, this compound HCl inhibits this entire signaling cascade.
Caption: this compound HCl inhibits the Histamine H1 receptor signaling pathway.
Experimental Protocols
The following protocols provide a general framework for using this compound HCl in cell culture experiments. Specific parameters such as cell type, seeding density, and incubation times should be optimized for each experimental system.
Preparation of this compound HCl Stock Solution
Materials:
-
This compound HCl powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or sterile deionized water
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
0.22 µm sterile syringe filter
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Weighing: Accurately weigh the desired amount of this compound HCl powder.
-
Dissolution:
-
For a 10 mM DMSO stock solution: Add the appropriate volume of anhydrous DMSO to the weighed powder. For example, to prepare 1 mL of a 10 mM stock solution of this compound HCl (Molecular Weight: 332.87 g/mol ), dissolve 3.33 mg of the compound in 1 mL of DMSO.
-
For a 10 mg/mL aqueous stock solution: Add the appropriate volume of sterile deionized water. For example, to prepare 1 mL of a 10 mg/mL stock solution, dissolve 10 mg of this compound HCl in 1 mL of sterile water.
-
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store DMSO stocks at -20°C or -80°C and aqueous stocks at 2-8°C for short-term use.
Cell Viability Assay (MTS Assay)
This protocol outlines a method to assess the effect of this compound HCl on cell viability using a colorimetric MTS assay.
Materials:
-
Cells of interest (e.g., a cell line expressing the histamine H1 receptor)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound HCl stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound HCl from the stock solution in complete cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC₅₀).
-
Include appropriate controls: untreated cells (vehicle control, e.g., medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity if available.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound HCl or the vehicle control.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Assay:
-
Following the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in the dark. The incubation time will depend on the cell type and metabolic rate.
-
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (untreated cells) using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the log of the this compound HCl concentration to generate a dose-response curve and determine the IC₅₀ value.
-
References
- 1. This compound | C19H22N2 | CID 5282443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Triptolide Shows High Sensitivity and Low Toxicity Against Acute Myeloid Leukemia Cell Lines Through Inhibiting WSTF-RNAPII Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Spectrophotometric Determination of Triprolidine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Triprolidine Hydrochloride (HCl) in pharmaceutical formulations using spectrophotometric methods. These methods are essential for quality control and routine analysis in the pharmaceutical industry due to their simplicity, cost-effectiveness, and reliability.
Introduction
This compound Hydrochloride, an antihistamine commonly used to relieve symptoms of allergies, colds, and flu, requires accurate and precise quantification in its dosage forms to ensure safety and efficacy. Spectrophotometry, a widely used analytical technique, offers a straightforward approach for this purpose. This note explores both direct Ultraviolet (UV) and colorimetric (visible) spectrophotometric methods for the determination of this compound HCl.
Principle of Spectrophotometry
Spectrophotometry is based on the principle that every chemical compound absorbs or transmits light over a certain range of wavelengths. This measurement can be used to determine the concentration of a known chemical substance. The relationship between absorbance and concentration is defined by the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species in the solution and the path length of the light through the solution.
Methods for Spectrophotometric Determination of this compound HCl
Several spectrophotometric methods have been developed for the determination of this compound HCl in pharmaceutical preparations. These can be broadly categorized as:
-
Direct UV Spectrophotometry: This method involves measuring the absorbance of this compound HCl in a suitable solvent at its wavelength of maximum absorbance (λmax).[1]
-
Derivative Spectrophotometry: This technique uses the first or higher derivatives of the absorbance spectrum to resolve overlapping spectra in multi-component formulations and to enhance sensitivity.[2]
-
Visible Spectrophotometry (Colorimetric Method): This approach is based on the formation of a colored complex between this compound HCl and a specific chromogenic reagent. The absorbance of the resulting colored solution is then measured in the visible region of the electromagnetic spectrum.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for various spectrophotometric methods used for the determination of this compound HCl.
| Method | λmax (nm) | Solvent/Reagent | Linearity Range (µg/mL) | Reference |
| Direct UV Spectrophotometry | 290 | 0.1 N Hydrochloric Acid | 6.4 - 32 | [1] |
| First Order Derivative Spectrophotometry | 246.20 | Methanol | 2 - 10 | [2] |
| Visible Spectrophotometry (with 2,4-Dichloronitrobenzene) | 440 | 2,4-Dichloronitrobenzene in alkaline medium | 50 - 150 | [3] |
| Visible Spectrophotometry (with m-Dinitrobenzene) | 550 | m-Dinitrobenzene and Sodium Hydroxide | 1 - 200 | [4] |
| Visible Spectrophotometry (with Bromocresol Green) | 415 | Bromocresol Green | 2.5 - 15.0 | [5] |
| Visible Spectrophotometry (with Bromophenol Blue) | 410 | Bromophenol Blue | 2.5 - 15.0 | [5] |
Experimental Protocols
Method 1: Direct UV Spectrophotometric Determination
This protocol is adapted for the direct UV analysis of this compound HCl in tablet formulations.[1]
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
2. Reagents and Materials:
-
This compound HCl reference standard
-
0.1 N Hydrochloric Acid (HCl)
-
Methanol
-
Whatman filter paper
3. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of this compound HCl reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with 0.1 N HCl to obtain a concentration of 100 µg/mL.
4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate with 0.1 N HCl to obtain a final concentration within the Beer's law range (e.g., 10 µg/mL).
5. Spectrophotometric Measurement:
-
Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). The reported λmax is 290 nm.[1]
-
Measure the absorbance of the standard and sample solutions at 290 nm against 0.1 N HCl as a blank.
6. Calculation:
-
Calculate the concentration of this compound HCl in the sample using the following formula: Concentration of Sample (µg/mL) = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard (µg/mL)
Method 2: Visible Spectrophotometric Determination using 2,4-Dichloronitrobenzene
This protocol describes a colorimetric method for the determination of this compound HCl.[3]
1. Instrumentation:
-
A UV-Visible spectrophotometer with 1 cm matched glass cells.
-
Water bath.
2. Reagents and Materials:
-
This compound HCl reference standard
-
2,4-Dichloronitrobenzene solution (0.5% w/v in ethanol)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Ethanol
-
Distilled water
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound HCl reference standard and dissolve it in 10 mL of distilled water in a 100 mL volumetric flask. Make up the volume with distilled water to obtain a concentration of 100 µg/mL.
4. Preparation of Sample Solution (Syrup):
-
Take a volume of syrup equivalent to 10 mg of this compound HCl into a 100 mL volumetric flask.
-
Dissolve and make up the volume with distilled water.
-
Filter the solution if necessary to get a clear solution.
-
Dilute a known volume of the filtrate to obtain a concentration within the Beer's law range.
5. Color Development and Measurement:
-
Pipette aliquots of the standard or sample solution into a series of test tubes.
-
Add 1 mL of 2 M NaOH followed by 1 mL of 0.5% 2,4-Dichloronitrobenzene solution.
-
Heat the mixture in a water bath at 65°C for 45 seconds.[3]
-
Cool the solutions and transfer them to 10 mL volumetric flasks. Make up the volume with ethanol.
-
Measure the absorbance of the resulting orange-colored complex at 440 nm against a reagent blank prepared in the same manner without the drug.[3]
6. Calibration Curve:
-
Prepare a series of standard solutions of this compound HCl (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Follow the color development procedure for each standard.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the concentration of the sample from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflows for the described spectrophotometric methods.
Caption: Workflow for Direct UV Spectrophotometric Determination of this compound HCl.
Caption: Workflow for Visible Spectrophotometric Determination of this compound HCl.
Conclusion
The described spectrophotometric methods are simple, rapid, and suitable for the routine quality control analysis of this compound Hydrochloride in pharmaceutical formulations. The choice of method may depend on the specific formulation (e.g., presence of interfering substances) and the available instrumentation. For multi-component formulations, derivative spectrophotometry or a colorimetric method might be more appropriate to avoid spectral interference. It is crucial to validate the chosen method according to ICH guidelines to ensure its accuracy, precision, and reliability for its intended purpose.
References
Application of Triprolidine in Studying Histamine-Mediated Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Triprolidine is a potent, first-generation antihistamine that acts as a selective competitive antagonist of the histamine H1 receptor.[1] Its ability to effectively block histamine-mediated signaling has made it a valuable tool for researchers studying the physiological and pathological roles of the H1 receptor. This compound is an alkylamine derivative and is known to cross the blood-brain barrier, leading to sedative effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in investigating H1 receptor signaling pathways, including receptor binding, downstream second messenger modulation, and gene expression regulation.
Mechanism of Action
This compound exerts its effects by competitively binding to the histamine H1 receptor, an integral membrane protein belonging to the G protein-coupled receptor (GPCR) superfamily. By occupying the receptor's binding site, this compound prevents the endogenous ligand, histamine, from binding and activating the receptor. This antagonism stabilizes the H1 receptor in its inactive conformation, thereby inhibiting the downstream signaling cascade.
Activation of the H1 receptor by histamine typically leads to the activation of the Gq/11 family of G proteins. This, in turn, stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB).[1] this compound, by blocking the initial step of receptor activation, effectively attenuates these downstream signaling events.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of this compound with the histamine H1 receptor and its impact on downstream signaling pathways.
Table 1: Receptor Binding Affinity of this compound for the Histamine H1 Receptor
| Parameter | Value | Cell Type/Tissue | Radioligand | Reference |
| Ki | 1-5 nM | 1321N1 human astrocytoma cells | [3H]mepyramine | [2] |
| Ki | 7.7 ± 2.6 nM | Not specified | Not specified | |
| Ki (PI Turnover) | 3.2 ± 0.66 nM | Not specified | Not specified |
Table 2: Functional Inhibition of Histamine-Mediated Signaling by this compound
| Assay | IC50 Value | Cell Type | Stimulation | Reference |
| Inhibition of Arachidonic Acid Release | > 100 µM | Neutrophils | Calcium ionophore (A23187) | [3] |
| Further research is required to obtain specific IC50 values for this compound in histamine-induced calcium release and NF-κB inhibition assays. |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound to study histamine-mediated signaling are provided below.
Radioligand Binding Assay for Histamine H1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the histamine H1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]mepyramine.
Materials:
-
HEK293T cells transiently or stably expressing the human histamine H1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
[3H]mepyramine (radioligand)
-
This compound hydrochloride
-
Non-specific binding control (e.g., a high concentration of a non-radiolabeled H1 antagonist like Mianserin)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
-
Cell harvester
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293T cells expressing the H1 receptor to ~80-90% confluency.
-
Harvest the cells and wash with ice-cold PBS.
-
Homogenize the cells in ice-cold binding buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of [3H]mepyramine (typically at its Kd concentration).
-
Add increasing concentrations of this compound (e.g., from 10^-11 M to 10^-5 M).
-
For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist in separate wells.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium release in cells expressing the H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Histamine
-
This compound hydrochloride
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Culture and Dye Loading:
-
Seed HEK293-H1R cells in a black, clear-bottom 96-well plate and grow to confluency.
-
Wash the cells with HBSS.
-
Prepare a loading solution of the calcium-sensitive dye in HBSS with Pluronic F-127.
-
Incubate the cells with the dye loading solution in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Inhibition Assay:
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader.
-
-
Measurement of Calcium Flux:
-
Establish a baseline fluorescence reading.
-
Inject a solution of histamine (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.
-
Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the peak response as a function of the this compound concentration.
-
Calculate the IC50 value for this compound's inhibition of the histamine-induced calcium response.
-
NF-κB Reporter Gene Assay
This protocol assesses the effect of this compound on histamine-induced activation of the NF-κB signaling pathway using a luciferase reporter gene assay.
Materials:
-
HEK293 cells co-transfected with the human histamine H1 receptor and an NF-κB-luciferase reporter plasmid
-
Cell culture medium
-
Transfection reagent
-
Histamine
-
This compound hydrochloride
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding the H1 receptor and the NF-κB-luciferase reporter.
-
Seed the transfected cells in a 96-well plate and allow them to adhere and express the proteins.
-
-
Inhibition Assay:
-
Treat the cells with varying concentrations of this compound for a specified pre-incubation time.
-
Stimulate the cells with histamine to activate the H1 receptor and the downstream NF-κB pathway.
-
Incubate the cells for a period sufficient to allow for luciferase expression (e.g., 4-6 hours).
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., a co-transfected Renilla luciferase plasmid or total protein concentration).
-
Plot the normalized luciferase activity as a function of the this compound concentration.
-
Determine the IC50 value for this compound's inhibition of histamine-induced NF-κB activation.
-
Visualizations
The following diagrams illustrate the histamine H1 receptor signaling pathway and a general experimental workflow for studying its inhibition by this compound.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Characterizing this compound's Inhibitory Activity.
References
- 1. Effect of histamine on phosphoinositide turnover and intracellular calcium in human ciliary muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of histamine H1 receptor blocking drugs on metabolic activations of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Characterization of Triprolidine Binding to the Histamine H1 Receptor
Introduction
The histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key mediator of allergic and inflammatory responses. Activation of the H1 receptor by histamine triggers a signaling cascade that results in symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. Triprolidine is a potent first-generation antihistamine that acts as an inverse agonist at the H1 receptor, effectively blocking its action and providing relief from allergic symptoms.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human histamine H1 receptor. This assay is a fundamental tool for researchers, scientists, and drug development professionals in characterizing the pharmacological properties of H1 receptor antagonists.
Histamine H1 Receptor Signaling Pathway
The H1 receptor is coupled to the Gq/11 family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). Concurrently, DAG activates protein kinase C (PKC), which phosphorylates various downstream targets, culminating in a cellular response.
Data Presentation
The binding affinities of this compound and the radioligand [³H]-mepyramine for the human H1 receptor are summarized below. The inhibition constant (Ki) for this compound was determined via competitive displacement of [³H]-mepyramine. The dissociation constant (Kd) represents the affinity of the radioligand itself.
| Compound | Receptor | Radioligand | Parameter | Value (nM) | Reference |
| This compound | Human Histamine H1 | [³H]-mepyramine | Ki | 5.3 | [1] |
| [³H]-mepyramine | Human Histamine H1 | N/A | Kd | 2.29 | [2][3] |
Note: Ki values are inversely related to binding affinity; a lower Ki value indicates a higher affinity.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the affinity of this compound for the histamine H1 receptor. The workflow involves incubating cell membranes expressing the receptor with a fixed concentration of a radiolabeled antagonist ([³H]-mepyramine) and varying concentrations of the unlabeled competitor (this compound).
Materials and Reagents
-
Cell Membranes: Homogenates from HEK293T cells transiently or stably expressing the human histamine H1 receptor.
-
Radioligand: [³H]-mepyramine (Specific Activity: ~20-30 Ci/mmol).
-
Unlabeled Competitor: this compound hydrochloride.
-
Non-Specific Binding Control: Mianserin or a high concentration of unlabeled mepyramine (e.g., 10 µM).
-
Binding Buffer: 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Plates: 96-well glass fiber (GF/C) plates, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid: A suitable cocktail for detecting tritium.
-
Equipment: 96-well plate harvester, scintillation counter, multi-channel pipette, incubator.
Membrane Preparation
-
Culture HEK293T cells expressing the human H1 receptor to confluency.
-
Harvest cells and centrifuge to form a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
Competitive Binding Assay Procedure
The assay should be performed in a 96-well format, with each condition tested in triplicate.
-
Prepare Reagent Plates:
-
This compound Dilutions: Prepare a serial dilution of this compound in binding buffer, typically ranging from 10⁻¹² M to 10⁻⁵ M.
-
Radioligand Solution: Dilute [³H]-mepyramine in binding buffer to a final assay concentration of 1-5 nM.[2][3] This concentration is typically near the Kd value to ensure adequate specific binding.
-
-
Set Up Assay Wells (Total Volume: 250 µL):
-
Total Binding (TB): 50 µL binding buffer + 50 µL [³H]-mepyramine solution + 150 µL membrane suspension.
-
Non-Specific Binding (NSB): 50 µL NSB control (e.g., 10 µM mianserin) + 50 µL [³H]-mepyramine solution + 150 µL membrane suspension.
-
Competition Wells: 50 µL of each this compound dilution + 50 µL [³H]-mepyramine solution + 150 µL membrane suspension.
-
-
Incubation:
-
Seal the plate and incubate for 4 hours at 25°C with gentle agitation to allow the binding reaction to reach equilibrium.[3]
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked GF/C filter plate using a cell harvester.
-
Immediately wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Average the CPM values for each triplicate.
-
Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB).
-
-
Generate Competition Curve:
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no competitor): % Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) x 100
-
Plot the % Specific Binding against the logarithm of the this compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Using non-linear regression analysis (e.g., in GraphPad Prism), fit the competition curve to a one-site fit model to determine the IC₅₀ value. The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of [³H]-mepyramine.
-
-
Calculate the Inhibition Constant (Ki):
References
- 1. Decreased histamine H1 receptors in the frontal cortex of brains from patients with chronic schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Preparing Triprolidine Solutions for In Vivo Administration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of Triprolidine solutions for in vivo administration in animal models. This compound, a first-generation histamine H1 receptor antagonist, is utilized in research to investigate allergic reactions, inflammation, and its effects on the central nervous system. Proper preparation of dosing solutions is critical for accurate and reproducible experimental outcomes. This guide outlines solubility characteristics, recommended vehicles for various administration routes, and specific protocols based on published literature.
Introduction
This compound hydrochloride is the water-soluble salt form of this compound and is commonly used for research purposes. Its primary mechanism of action is the competitive antagonism of the histamine H1 receptor. This document details the necessary steps for preparing this compound solutions for oral (gavage), intraperitoneal (IP), and intravenous (IV) administration in rodents, ensuring consistency and adherence to best practices in preclinical research.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Appearance |
| Water | 50 mg/mL[1] | Clear, colorless to yellow solution[1] |
| Alcohol | 1 in 1.5 of solvent[1] | - |
| Chloroform | 1 in less than 1 of solvent[1] | - |
Table 2: In Vivo Administration of this compound in Rodent Models
| Animal Model | Administration Route | Dosage | Vehicle | Reference |
| Mouse (CD-1) | Oral (gavage) | 50 mg/kg | Not specified | --INVALID-LINK--[2] |
| Rat (Fischer 344) | Oral (in feed) | 250, 1000, or 2000 ppm | Standard diet | --INVALID-LINK--[3] |
Note: Specific vehicle formulations for IP and IV administration of this compound in published studies are limited. The protocols below provide guidance based on general practices for rodent drug administration.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage in Mice
This protocol is based on a study that administered a single oral dose of 50 mg/kg this compound HCl to mice[2]. While the specific vehicle was not mentioned in the primary literature, a common and recommended vehicle for oral gavage is an aqueous solution.
Materials:
-
This compound hydrochloride powder
-
Sterile water for injection or sterile phosphate-buffered saline (PBS)
-
Vortex mixer
-
Sterile tubes
-
Animal gavage needles (20-22 gauge, 1-1.5 inch for adult mice)
-
Syringes
Procedure:
-
Calculate the required amount of this compound HCl. For a 50 mg/kg dose in a 25 g mouse, you would need 1.25 mg of this compound HCl.
-
Determine the dosing volume. A common oral gavage volume for mice is 5-10 mL/kg. For a 25 g mouse, this would be 0.125-0.25 mL.
-
Prepare the stock solution. Based on its solubility of 50 mg/mL in water[1], prepare a stock solution that allows for accurate dosing. For example, a 10 mg/mL stock solution can be prepared by dissolving 10 mg of this compound HCl in 1 mL of sterile water or PBS.
-
Vortex the solution until the this compound HCl is completely dissolved.
-
Dilute the stock solution to the final desired concentration for dosing. For a 50 mg/kg dose at a 10 mL/kg volume, the final concentration would be 5 mg/mL.
-
Administer the solution to the mouse using a proper gavage technique.
Protocol 2: Preparation of this compound Solution for Intraperitoneal (IP) Injection in Rats
This protocol provides a general method for preparing this compound for IP injection, a common route for systemic administration in rodents.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile tubes
-
23-25 gauge needles
-
Syringes
Procedure:
-
Determine the desired dosage. Dosages for IP administration can vary and should be determined based on the study design. A starting point could be in the range of 1-10 mg/kg.
-
Calculate the required amount of this compound HCl.
-
Determine the injection volume. The maximum recommended IP injection volume for rats is 10 mL/kg.
-
Prepare the solution. Dissolve the calculated amount of this compound HCl in sterile 0.9% saline to achieve the final desired concentration.
-
Vortex the solution until the powder is fully dissolved.
-
Administer the solution via intraperitoneal injection into the lower right quadrant of the rat's abdomen.
Protocol 3: Preparation of this compound Solution for Intravenous (IV) Injection in Mice
This protocol outlines a general procedure for preparing this compound for IV administration, typically via the tail vein in mice. IV administration requires sterile and isotonic solutions.
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline
-
Vortex mixer
-
Sterile tubes
-
27-30 gauge needles
-
Syringes
Procedure:
-
Determine the desired dosage. IV dosages are often lower than other routes due to direct entry into circulation. A starting point could be in the range of 0.5-5 mg/kg.
-
Calculate the required amount of this compound HCl.
-
Determine the injection volume. The maximum recommended bolus IV injection volume for mice is 5 mL/kg.
-
Prepare the solution. Dissolve the calculated amount of this compound HCl in sterile 0.9% saline. Ensure the final solution is clear and free of particulates. Filtration through a 0.22 µm sterile filter is recommended.
-
Vortex the solution gently to dissolve the powder completely.
-
Administer the solution slowly via the lateral tail vein.
Mandatory Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Signaling pathway of the Histamine H1 receptor and the antagonistic action of this compound.
Experimental Workflow for In Vivo Administration
Caption: General experimental workflow for the in vivo administration of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Triprolidine Solubility Issues in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with triprolidine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound hydrochloride?
This compound hydrochloride is generally considered to be soluble in water. Its reported solubility in water is 50 mg/mL.[1] However, its solubility can be significantly influenced by the pH of the aqueous buffer and the presence of other excipients.
Q2: How does pH affect the solubility of this compound hydrochloride?
The solubility of this compound hydrochloride is pH-dependent. It has been shown to have high solubility in both acidic and alkaline conditions. For instance, in one study, the solubility was found to be 337.74 mg/mL in 0.1 N HCl and 394.79 mg/mL in phosphate buffer at pH 7.4.[2][3]
Q3: Can the solubility of this compound hydrochloride be modulated by the addition of salts?
Yes, the addition of ionic salts can significantly affect the solubility of this compound hydrochloride. For example, the presence of sodium chloride (NaCl) can decrease its solubility in both acidic and alkaline media due to the common ion effect.[2][3] This property can be utilized to control the release of the drug in certain formulations.
Q4: Are there methods to enhance the solubility of this compound in aqueous solutions?
Yes, several methods can be employed to enhance the aqueous solubility of this compound, including the use of co-solvents and cyclodextrins.
Troubleshooting Guides
Issue: this compound hydrochloride precipitates out of my aqueous buffer.
Possible Cause 1: pH of the buffer is near the isoelectric point of this compound.
-
Troubleshooting Steps:
-
Measure the pH of your buffer solution.
-
Adjust the pH to be either more acidic (e.g., below pH 4) or more alkaline (e.g., above pH 7). This compound hydrochloride has higher solubility at these extremes.
-
Observe if the precipitate redissolves. It is recommended to perform small-scale pilot experiments to determine the optimal pH for your desired concentration.
-
Possible Cause 2: The concentration of this compound hydrochloride exceeds its solubility limit in the specific buffer system.
-
Troubleshooting Steps:
-
Review the solubility data for this compound hydrochloride in similar buffer systems (see Data Presentation section).
-
If the desired concentration is too high, consider using a solubility-enhancing technique described below.
-
Issue: How can I increase the concentration of this compound in my aqueous formulation?
Solution 1: pH Adjustment
As mentioned, modifying the pH of the aqueous buffer can significantly increase the solubility of this compound hydrochloride.
-
Experimental Protocol: pH Adjustment for Enhanced Solubility
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add a known excess amount of this compound hydrochloride to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove any undissolved solid.
-
Analyze the concentration of this compound hydrochloride in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the solubility of this compound hydrochloride as a function of pH to determine the optimal pH range for your desired concentration.
-
Solution 2: Use of Co-solvents
Incorporating water-miscible organic solvents, known as co-solvents, can increase the solubility of this compound. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
-
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a series of co-solvent mixtures with varying concentrations of the co-solvent in water (e.g., 10%, 20%, 30%, 40% v/v ethanol in water).
-
Add a known excess amount of this compound hydrochloride to a fixed volume of each co-solvent mixture.
-
Follow steps 3-5 from the "pH Adjustment for Enhanced Solubility" protocol.
-
Plot the solubility of this compound hydrochloride as a function of the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
-
Solution 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their apparent aqueous solubility.
-
Experimental Protocol: Cyclodextrin-Mediated Solubility Enhancement
-
Prepare aqueous solutions of a selected cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin or β-cyclodextrin) at various concentrations.
-
Add a known excess amount of this compound hydrochloride to a fixed volume of each cyclodextrin solution.
-
Follow steps 3-5 from the "pH Adjustment for Enhanced Solubility" protocol.
-
Plot the solubility of this compound hydrochloride as a function of the cyclodextrin concentration. This is known as a phase solubility diagram, which can be used to determine the stoichiometry of the complex and the stability constant.
-
Data Presentation
Table 1: Solubility of this compound Hydrochloride in Various Media
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | 50[1] |
| 0.1 N HCl | 37 | 337.74[2][3] |
| Phosphate Buffer (pH 7.4) | 37 | 394.79[2][3] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | Not Specified | 8.0 |
Table 2: Effect of Sodium Chloride (NaCl) on the Solubility of this compound Hydrochloride at 37°C
| Medium | NaCl Concentration (M) | Solubility (mg/mL) |
| 0.1 N HCl | 0.0 | 337.72[2][3] |
| 2.0 | 89.11[2][3] | |
| 2.5 | 45.16[2][3] | |
| Phosphate Buffer (pH 7.4) | 0.0 | 394.71[2][3] |
| 2.0 | 109.07[2][3] | |
| 2.5 | 47.54[2][3] |
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Logical relationship of solubility enhancement methods.
References
Technical Support Center: Minimizing Sedative Effects of Triprolidine in Behavioral Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Triprolidine in behavioral studies. The primary focus is on mitigating the confounding sedative effects of this first-generation antihistamine to ensure the validity of experimental outcomes.
Troubleshooting Guides
This section offers solutions to common problems encountered during behavioral experiments with this compound.
Issue 1: Significant decrease in locomotor activity in the Open Field Test, obscuring the assessment of anxiety-like behavior.
| Potential Cause | Troubleshooting Steps |
| Dose is too high, causing excessive sedation. | 1. Conduct a dose-response study: Test a range of lower doses of this compound to identify a concentration that produces the desired therapeutic effect with minimal impact on locomotion.[1] 2. Administer this compound at different times before testing: The sedative effects may peak at a different time than the therapeutic window of interest. Test various pre-treatment intervals (e.g., 30, 60, 90 minutes) to find the optimal timing. |
| "Novel environment" stress is exacerbating sedation. | 1. Implement a habituation protocol: Acclimate the animals to the testing room and the open field apparatus for several days before the experiment. This reduces anxiety and may counteract some of the sedative effects. |
| The chosen behavioral test is highly sensitive to motor impairment. | 1. Consider alternative assays: If assessing anxiety, consider tests less dependent on high levels of motor activity, such as the light-dark box test or the elevated plus maze, though sedation can still be a confounding factor. |
Issue 2: Poor performance in the Morris Water Maze, making it difficult to distinguish between cognitive impairment and sedation.
| Potential Cause | Troubleshooting Steps |
| Sedation is impairing the animal's ability to swim and search for the platform. | 1. Conduct a visible platform control test: This helps determine if poor performance is due to a learning and memory deficit or a non-specific effect like sedation or motor impairment. If the animal can find the visible platform, the issue is more likely cognitive. 2. Analyze swimming speed: Most behavioral tracking software can calculate the animal's swim speed. A significant decrease in swim speed in the this compound group suggests a motor-impairing or sedative effect. |
| This compound is affecting motivation to escape the water. | 1. Lower the water temperature slightly (within ethical limits): This can increase the motivation to find the escape platform. Ensure the temperature remains consistent across all experimental groups. |
| The timing of this compound administration is interfering with memory consolidation. | 1. Administer this compound after the daily training session: This can help to separate the effects on learning (acquisition) from the effects on memory consolidation. |
Issue 3: Decreased performance on the Rotarod test, indicating motor coordination deficits.
| Potential Cause | Troubleshooting Steps |
| The dose of this compound is causing significant motor impairment. | 1. Establish a dose-response curve for motor effects: Use the Rotarod test to determine the highest dose of this compound that does not significantly impair motor coordination. This dose can then be used as the upper limit for cognitive or other behavioral assays. |
| Lack of animal training on the apparatus. | 1. Thoroughly train all animals on the Rotarod before the experiment: This ensures that baseline performance is stable and that any subsequent deficits are due to the drug treatment and not a learning effect. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound that causes sedation?
A1: this compound is a first-generation antihistamine that acts as a histamine H1 receptor antagonist.[2][3] Unlike second-generation antihistamines, it readily crosses the blood-brain barrier due to its lipophilic nature.[3] In the central nervous system, it blocks histamine H1 receptors, which are involved in promoting wakefulness and arousal. This blockade leads to the common side effect of drowsiness or sedation.[3][4] this compound also has mild anticholinergic properties that can contribute to its sedative effects.[3]
Q2: How can I determine an appropriate, non-sedating dose of this compound for my behavioral study?
A2: The ideal approach is to conduct a preliminary dose-response study in your specific animal model and behavioral paradigm. Start with a low dose and incrementally increase it in different groups of animals. For each dose, assess both the desired therapeutic effect and potential sedative effects using a sensitive measure like locomotor activity in an open field or performance on a Rotarod. The goal is to identify a dose that produces the desired effect with the minimal sedative confound.
Q3: What is the typical half-life of this compound, and how should that influence my experimental design?
A3: The pharmacokinetic profile of this compound indicates a half-life of approximately 4 to 6 hours.[3] Peak plasma concentrations are typically reached within 1.5 to 2 hours after oral administration. This information is crucial for designing your study. You should time your behavioral testing to coincide with the expected peak concentration to assess the maximal effect of the drug, or you may choose a later time point if you are trying to minimize peak sedative effects.
Q4: Are there any alternatives to this compound that have less sedative potential?
A4: Yes, second-generation antihistamines such as loratadine and fexofenadine are designed to have minimal penetration of the blood-brain barrier and therefore cause significantly less sedation.[5] If the primary goal of your research is to investigate the peripheral effects of H1 receptor antagonism without the confounding effects of sedation, using a second-generation antihistamine is a viable alternative.
Q5: Can I use a stimulant to counteract the sedative effects of this compound?
A5: While theoretically possible, this approach is generally not recommended in behavioral studies. The use of a stimulant would introduce another pharmacological variable, making it difficult to attribute any observed behavioral changes solely to this compound. The interaction between the two drugs could also produce unforeseen and complex effects on behavior, confounding the interpretation of your results. It is better to optimize the dose and experimental protocol of this compound to minimize sedation.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2 hours | [3] |
| Elimination Half-Life (t1/2) | 4 - 6 hours | [3] |
| Route of Administration | Oral | [3] |
Table 2: Dose-Dependent Effects of this compound on Sleep Parameters in Humans
| Dose | Effect on Sleep Latency | Effect on Sleep Disturbance Index | Reference |
| 2.5 mg | Significantly improved | Significantly lower vs. placebo | [6] |
| 5.0 mg | Significantly improved | Significantly lower vs. placebo | [6] |
Note: These data are from human studies and should be used as a general guide. Dose-response relationships in animal models may differ and should be determined empirically.
Experimental Protocols
1. Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square or circular arena with high, opaque walls to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The area is divided into a central and a peripheral zone, either physically or using video tracking software.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control at the predetermined pre-treatment time.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the animal's behavior using a video camera mounted above the arena.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, number of line crossings.
-
Anxiety-Like Behavior: Time spent in the center zone, latency to enter the center zone, number of entries into the center zone.
-
Sedative Effects: A significant decrease in total distance traveled and velocity can indicate sedation.
-
2. Rotarod Test for Motor Coordination and Balance
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed. The rod is suspended at a height that will not cause injury if the animal falls.
-
Procedure:
-
Training: Train the animals on the rotarod for several days before the experiment. This involves placing the animal on the rotating rod at a low, constant speed and gradually increasing the speed and duration.
-
Testing:
-
Administer this compound or vehicle control at the predetermined pre-treatment time.
-
Place the animal on the rotarod, which is set to either a constant speed or an accelerating speed.
-
Record the latency to fall from the rod.
-
-
-
Data Analysis: A shorter latency to fall in the this compound-treated group compared to the control group indicates impaired motor coordination, which can be a manifestation of sedation.
3. Morris Water Maze for Spatial Learning and Memory
-
Apparatus: A large circular pool filled with opaque water. A small escape platform is hidden just below the surface of the water. Visual cues are placed around the room.
-
Procedure:
-
Habituation: Allow the animals to swim in the pool for 60 seconds without the platform to acclimate them to the maze.
-
Acquisition Training:
-
Place the hidden platform in one quadrant of the pool.
-
For several consecutive days, conduct multiple trials per day where the animal is placed in the water from different starting positions and must find the hidden platform.
-
If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Administer this compound or vehicle before or after each day's training session, depending on whether you are studying effects on learning or consolidation.
-
-
Probe Trial:
-
Remove the platform from the pool.
-
Place the animal in the pool and allow it to search for 60 seconds.
-
-
-
Data Analysis:
-
Learning: Latency to find the platform and path length during acquisition trials.
-
Memory: Time spent in the target quadrant (where the platform was located) during the probe trial.
-
Sedative/Motor Effects: Swimming speed. A significant decrease in swim speed can indicate a sedative or motor-impairing effect of this compound.
-
Mandatory Visualizations
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Workflow for assessing and mitigating sedative effects.
Caption: Troubleshooting decision tree for sedative confounds.
References
- 1. Sedation and the stimulus properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Improvement of spatial memory by (R)-alpha-methylhistamine, a histamine H(3)-receptor agonist, on the Morris water-maze in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC-UV Detection of Triprolidine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of Triprolidine. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and data summaries to address common challenges encountered during analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC-UV analysis of this compound, presented in a user-friendly question-and-answer format.
Peak Shape Problems
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing basic compounds like this compound. It is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: Residual silanol groups on the surface of C18 columns can interact with the basic this compound molecule, leading to tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions. A mobile phase pH of around 3.0, adjusted with an acid like orthophosphoric acid, is often effective.[2][3]
-
Solution 2: Use a Mobile Phase Modifier: Adding a basic modifier to the mobile phase can help to saturate the active sites on the stationary phase, reducing their interaction with this compound.[4]
-
Solution 3: Increase Buffer Strength: A higher concentration of the buffer in the mobile phase can also help to mask the residual silanols.[5]
-
Solution 4: Column Choice: Consider using a column specifically designed for the analysis of basic compounds, which may have a higher degree of end-capping or a different stationary phase chemistry.[5]
Q2: What causes peak fronting for my this compound analysis?
Peak fronting, the inverse of tailing, is typically an indication of column overload.
-
Cause: Injecting too concentrated a sample can saturate the stationary phase at the column inlet.[4]
-
Solution 1: Reduce Injection Volume or Dilute the Sample: Decrease the amount of sample being introduced onto the column.
-
Solution 2: Use a Higher Capacity Column: A column with a larger internal diameter or a higher stationary phase loading can accommodate a larger sample mass.[4]
Q3: My this compound peak is broad. What could be the issue?
Broad peaks can result from several factors related to the HPLC system and method parameters.
-
Cause 1: Mobile Phase Issues: An improperly prepared or degraded mobile phase can lead to peak broadening. The flow rate may also be too low.[4]
-
Solution 1: Prepare fresh mobile phase using HPLC-grade solvents and ensure it is properly degassed. Verify and adjust the flow rate.[4]
-
Cause 2: System Leaks: A leak in the system, particularly between the column and the detector, can cause peak broadening.[4]
-
Solution 2: Check all fittings and connections for any signs of leakage and tighten or replace them as necessary.[5]
-
Cause 3: Column Deterioration: Over time, the performance of an HPLC column can degrade, leading to broader peaks.
-
Solution 3: If other solutions fail, consider replacing the guard column or the analytical column.[4]
Ghost Peaks and Other Issues
Q4: I am observing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are unexpected peaks that appear in the chromatogram, often from sources of contamination.
-
Cause: Impurities in the mobile phase, sample, or from the HPLC system itself can lead to the appearance of ghost peaks.
-
Solution: Use high-purity, HPLC-grade solvents for the mobile phase.[4] Ensure the sample preparation process is clean and consider using a guard column to protect the analytical column from strongly retained impurities.[6] A "ghost trap" column can also be installed to remove contaminants from the mobile phase.[4]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC-UV method for this compound?
A good starting point for this compound analysis is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and a buffered aqueous solution. The pH of the aqueous portion should be acidic, typically around 3-4, to ensure good peak shape.[2][7]
Q2: Which UV wavelength is best for detecting this compound?
This compound exhibits UV absorbance at several wavelengths. Commonly used detection wavelengths for this compound are around 232 nm and 246 nm.[3][8] A UV scan of a standard solution can help to determine the wavelength of maximum absorbance for optimal sensitivity.[9]
Q3: How can I ensure the reproducibility of my this compound analysis?
To ensure reproducibility, it is crucial to control several factors:
-
Mobile Phase Preparation: Always prepare the mobile phase consistently and degas it thoroughly.[6]
-
Column Equilibration: Allow the column to equilibrate fully with the mobile phase before starting a sequence of injections.[6]
-
Temperature Control: Use a column oven to maintain a constant column temperature, as temperature fluctuations can affect retention times.[4]
-
System Suitability: Regularly perform system suitability tests to monitor the performance of your HPLC system. Key parameters to check include retention time, peak area, tailing factor, and theoretical plates.[2][8]
Data Presentation
The following tables summarize typical HPLC-UV parameters used for the analysis of this compound, compiled from various validated methods.
Table 1: HPLC Columns and Mobile Phases for this compound Analysis
| Column Type | Dimensions | Mobile Phase Composition | pH | Reference |
| C18 | 250 x 4.6 mm, 5 µm | Methanol: Water (80:20 v/v) | 3.0 (adjusted with orthophosphoric acid) | [2][3] |
| Agilent Polaris C18 | 150 x 4.6 mm, 5 µm | Methanol: 0.1% Ortho-phosphoric acid (65:35 v/v) | Not specified | [8] |
| Hypersil BDS C18 | Not specified | Methanol: Potassium dihydrogen phosphate buffer (35:65 v/v) | 4.0 (adjusted with orthophosphoric acid) | [7] |
| ACE LC-Si | 15.0 cm x 4.6 mm, 5.0 µm | Ethanol: Ammonium acetate in water | Not specified | [9] |
Table 2: Chromatographic and Detection Parameters for this compound Analysis
| Flow Rate (mL/min) | Injection Volume (µL) | Detection Wavelength (nm) | Reference |
| 1.0 | Not specified | 246.20 | [2][3] |
| 0.8 | 20 | 232 | [8] |
| 1.0 | Not specified | Not specified | [7] |
| 1.0 | Not specified | 232 | [9] |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of this compound
This protocol describes a general procedure for the analysis of this compound in a pharmaceutical formulation.
1. Materials and Reagents:
-
This compound Hydrochloride reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
0.45 µm membrane filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Preparation of Mobile Phase:
-
Prepare a mobile phase of Methanol and Water in an 80:20 (v/v) ratio.[2][3]
-
Adjust the pH of the water component to 3.0 with orthophosphoric acid before mixing with methanol.[2][3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath for at least 15 minutes.[9]
4. Preparation of Standard Solution:
-
Accurately weigh a suitable amount of this compound Hydrochloride reference standard and dissolve it in the mobile phase to prepare a stock solution.
-
From the stock solution, prepare a series of working standard solutions of known concentrations by diluting with the mobile phase.
5. Preparation of Sample Solution:
-
For tablet dosage forms, weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the drug, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[8]
6. Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Methanol: Water (80:20, v/v), pH 3.0
-
Injection Volume: 20 µL (can be optimized)
-
Column Temperature: Ambient
7. Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
The following diagrams illustrate key workflows and logical relationships in this compound HPLC analysis.
Caption: Experimental workflow for this compound HPLC-UV analysis.
Caption: Troubleshooting logic for common HPLC peak shape problems.
References
- 1. agilent.com [agilent.com]
- 2. phmethods.net [phmethods.net]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. phenomenex.com [phenomenex.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. RP-HPLC method development for dextromethorphan and this compound. [wisdomlib.org]
- 8. ijpda.org [ijpda.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Triprolidine Off-Target Effects in Cellular Assays
Welcome to the technical support center for researchers utilizing Triprolidine in cellular assays. This resource provides guidance on potential off-target effects, troubleshooting unexpected results, and detailed experimental protocols to ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a first-generation antihistamine that acts as a competitive antagonist of the histamine H1 receptor.[1] By binding to this receptor, it blocks the action of endogenous histamine, thereby providing relief from allergy symptoms.[1]
Q2: Besides its intended H1 receptor target, what are the known off-target effects of this compound?
A2: As a first-generation antihistamine, this compound is known to have anticholinergic properties due to its affinity for muscarinic acetylcholine receptors.[2] This can lead to side effects such as dry mouth and sedation. It can also cross the blood-brain barrier, leading to central nervous system effects like drowsiness.[2]
Q3: Is this compound cytotoxic to cells in culture?
A3: The cytotoxic potential of this compound can be cell-type dependent. For example, one study found that this compound did not reduce the viability of leukemia or myeloma cells, suggesting it is not broadly cytotoxic in those specific cancer cell lines. However, it is always recommended to perform a cytotoxicity assay in your specific cell line of interest to determine the appropriate concentration range for your experiments.
Q4: Can this compound interfere with common assay readouts like luciferase or fluorescence?
A4: While specific data on this compound's interference with these assays is not widely available, it is a known phenomenon for small molecules to interfere with reporter systems. Such interference can occur through direct inhibition of the reporter enzyme (e.g., luciferase) or by quenching of a fluorescent signal.[3][4] It is crucial to perform appropriate controls to rule out such artifacts.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic or Signaling Results
You observe a cellular phenotype or a change in a signaling pathway that is inconsistent with H1 receptor antagonism.
Potential Cause: Off-target effects, most notably antagonism of muscarinic receptors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects of this compound.
Recommended Actions:
-
Dose-Response Analysis: Perform a dose-response experiment. If the observed effect occurs at a concentration significantly different from the expected IC50 for H1 receptor antagonism, it may be an off-target effect.
-
Use a Structurally Unrelated H1 Antagonist: If another H1 antagonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Investigate Muscarinic Receptor Involvement: Given this compound's known anticholinergic activity, test for the involvement of muscarinic receptors. This can be done by co-treating with a muscarinic receptor agonist (e.g., carbachol) to see if the effect of this compound is reversed.
Issue 2: Reduced Cell Viability in Culture
You observe a decrease in cell viability after treating with this compound.
Potential Cause: this compound-induced cytotoxicity in your specific cell line.
Troubleshooting Workflow:
Caption: Workflow to troubleshoot this compound-induced cytotoxicity.
Recommended Actions:
-
Perform a Cytotoxicity Assay: Use a standard method like the MTT or LDH assay to quantify the cytotoxic effect of this compound on your cells.
-
Determine the IC50 for Cytotoxicity: Establish the concentration of this compound that causes 50% cell death. This will help you define a non-toxic working concentration range for your future experiments.
Issue 3: Suspected Assay Interference
You are using a luciferase or fluorescence-based assay and suspect this compound may be directly interfering with the readout.
Potential Cause: Direct inhibition of the luciferase enzyme or quenching of the fluorescent signal by this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for potential assay interference by this compound.
Recommended Actions:
-
Cell-Free Interference Assay: Perform the assay in a cell-free system. For a luciferase assay, incubate this compound directly with recombinant luciferase and its substrate. A change in signal compared to the vehicle control indicates direct interference.
-
Orthogonal Assay: Validate your findings using an alternative assay with a different detection method (e.g., switch from a luminescence-based to a fluorescence-based readout, or use a method like Western blotting to measure a downstream signaling event).
Data Presentation
Table 1: Known and Potential Off-Target Interactions of this compound
| Target Class | Specific Target | Activity | Quantitative Data (Ki or IC50) | Potential Impact on Cellular Assays |
| Primary Target | Histamine H1 Receptor | Antagonist | ~1-10 nM (estimated) | Inhibition of histamine-induced signaling pathways. |
| Known Off-Target | Muscarinic Receptors | Antagonist | 280 nM | Inhibition of acetylcholine-mediated signaling, potentially confounding results in neuronal or smooth muscle cells. |
| Potential Off-Target | hERG Channel | Blocker | Not Available | Potential for cardiotoxicity; may affect assays measuring ion channel function. |
| Potential Off-Target | Various Kinases | Inhibitor | Not Available | May interfere with signaling pathways regulated by phosphorylation. |
Signaling Pathways
Histamine H1 Receptor and Potential Muscarinic Receptor Off-Target Signaling
Caption: Simplified signaling pathway of this compound's on-target and potential off-target effects.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and replace it with the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Protocol 2: Luciferase Interference Assay (Cell-Free)
This protocol determines if this compound directly inhibits luciferase activity.
Materials:
-
Recombinant luciferase enzyme
-
Luciferin substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgSO4)
-
This compound stock solution
-
White opaque 96-well or 384-well plate
-
Luminometer
Methodology:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a small volume of the diluted this compound or vehicle control to the wells of the plate.
-
Add the recombinant luciferase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for potential binding.
-
Prepare a detection reagent containing luciferin and ATP in the assay buffer.
-
Inject the detection reagent into each well and immediately measure the luminescence using a luminometer.
-
Compare the signal from the this compound-treated wells to the vehicle control wells. A decrease in signal indicates direct inhibition of the luciferase enzyme.
Protocol 3: Radioligand Binding Assay for Muscarinic Receptors
This is a competition binding assay to determine the affinity of this compound for muscarinic receptors.
Materials:
-
Cell membranes expressing muscarinic receptors
-
Radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine)
-
Unlabeled this compound
-
Unlabeled potent muscarinic antagonist for determining non-specific binding (e.g., atropine)
-
Assay buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and cocktail
Methodology:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and either the assay buffer (for total binding), a high concentration of the unlabeled antagonist (for non-specific binding), or the serial dilutions of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50, from which the Ki can be calculated.
References
Improving the stability of Triprolidine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Triprolidine stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For optimal stability, it is recommended to prepare this compound hydrochloride (HCl) stock solutions in an acidic aqueous medium. The stability of this compound HCl is significantly improved in acidic conditions, with a pH of less than 3.0 being ideal.[1] While this compound HCl is also soluble in organic solvents like DMSO, ethanol, and chloroform, aqueous acidic solutions are preferred to minimize degradation.[2][3] If using DMSO, sonication may be required to fully dissolve the compound.[3] For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[3]
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solution is a critical factor in the stability of this compound. This compound HCl is most stable in acidic conditions, specifically at a pH below 3.0.[1] As the pH increases, the rate of degradation also increases, with significant degradation observed in alkaline mediums.[4][5][6] Therefore, maintaining a low pH is crucial for the longevity of your stock solution. A patent for a stable oral solution of this compound hydrochloride suggests a pH range of about 4 to 7, with a preferred range of 4.5 to 5.5 for that specific formulation.[7]
Q3: Is this compound sensitive to light? How should I protect my stock solutions?
A3: Yes, this compound is known to be photosensitive.[8][9][10] Exposure to UV light can cause the pharmaceutically active E-isomer to convert to the inactive Z-isomer.[11][12] This photoisomerization is a reversible process.[11] To protect your stock solutions from photodegradation, it is essential to store them in light-resistant containers, such as amber vials.[13][14] When working with the solution, minimize its exposure to direct light.
Q4: What are the optimal storage temperatures for this compound stock solutions?
A4: The recommended storage temperature for this compound stock solutions depends on the desired storage duration. For long-term storage of up to 6 months, it is recommended to store the solution at -80°C.[15][16] For shorter-term storage of up to 1 month, -20°C is suitable.[15][16] It is advised to store the solutions in sealed containers to protect them from moisture.[15][16] The solid form of this compound hydrochloride should be stored at 2-8°C.[2]
Q5: What are the main degradation products of this compound?
A5: Under oxidative stress conditions, this compound can degrade into two major products: this compound N-Oxide and Pyridin-2-yl-p-tolyl-methanone.[8][17][18] As mentioned earlier, exposure to UV light can lead to the formation of the Z-isomer of this compound.[11][12][17]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage. | The concentration of the stock solution may be too high for the chosen solvent and storage temperature. | - Gently warm the solution and sonicate to redissolve the precipitate.- If the issue persists, consider preparing a more dilute stock solution.- For aqueous solutions, ensure the pH is acidic to maintain solubility and stability. |
| Loss of compound activity over time. | Degradation of the this compound stock solution. | - Check Storage Conditions: Ensure the solution is stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[15][16]- Verify pH: If using an aqueous solution, confirm that the pH is acidic (ideally < 3.0).[1]- Prepare Fresh Solutions: For critical experiments, it is always best to use freshly prepared stock solutions. |
| Inconsistent experimental results. | Potential degradation of the stock solution or presence of isomers. | - Assess Purity: Use an analytical technique like HPLC to check the purity of your stock solution and identify any degradation products or the presence of the Z-isomer.[17][18]- Standardize Preparation: Follow a consistent and validated protocol for preparing your stock solutions to ensure reproducibility. |
Experimental Protocols
Protocol 1: Preparation of an Acidic Aqueous Stock Solution of this compound HCl
-
Materials:
-
This compound hydrochloride powder
-
0.1 N Hydrochloric acid (HCl)
-
Purified water
-
Volumetric flasks
-
Light-resistant storage vials (e.g., amber vials)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound HCl powder.
-
Dissolve the powder in a small volume of 0.1 N HCl in a volumetric flask.
-
Once fully dissolved, bring the solution to the final desired volume with purified water.
-
The final pH of the solution should be below 3.0.
-
Aliquot the stock solution into light-resistant vials.
-
Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.[15][16]
-
Protocol 2: Stability Assessment of this compound Stock Solution by UHPLC
This protocol is adapted from a validated stability-indicating UHPLC method.[17][18]
-
Chromatographic Conditions:
-
Column: C18 reverse phase column (e.g., 1.8 µm particle size)
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).
-
Flow Rate: As per column specifications (e.g., a run time of four minutes can be achieved).[17][18]
-
Detection: UV detector at an appropriate wavelength (e.g., 232 nm or 254 nm).[5][6]
-
-
Procedure:
-
Prepare your this compound stock solution according to Protocol 1.
-
At specified time intervals (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot of the stock solution.
-
Dilute the aliquot to a suitable concentration for UHPLC analysis using the mobile phase as the diluent.
-
Inject the diluted sample into the UHPLC system.
-
Monitor the chromatogram for the appearance of new peaks corresponding to degradation products (this compound N-Oxide, Pyridin-2-yl-p-tolyl-methanone, and Z-Triprolidine) and a decrease in the area of the main this compound peak.
-
Quantify the percentage of remaining this compound at each time point to determine the stability of the solution under the tested storage conditions.
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for preparation and stability testing.
References
- 1. A loco Actifed syrup with a peculiar problem | Magis Pharma [magis-pharma.be]
- 2. This compound (Histex, PediaClear, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. This compound hydrochloride monohydrate | TargetMol [targetmol.com]
- 4. cbej.uomustansiriyah.edu.iq [cbej.uomustansiriyah.edu.iq]
- 5. Development, Validation & Stress Degradation Studies Of this compound By Reverse Phase-high Performance Liquid Chromatographgy (Rp-hplc) - Neliti [neliti.com]
- 6. ijpda.org [ijpda.org]
- 7. CN108434097A - A kind of hydrochloric this compound oral solution of stabilization and preparation method thereof - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The thermal stability of this compound hydrochloride and its mixtures with cyclodextrin and glucose [researchonline.jcu.edu.au]
- 11. The evaluation of photochemical behavior of antihistaminic drug this compound in an aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ftp.uspbpep.com [ftp.uspbpep.com]
- 14. drugfuture.com [drugfuture.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low signal in Triprolidine competitive binding assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Triprolidine in competitive binding assays, particularly those targeting the histamine H1 receptor.
Frequently Asked Questions (FAQs)
Q1: Why is my specific binding signal unexpectedly low or absent?
A low signal in a competitive binding assay can originate from several factors, ranging from reagent integrity to suboptimal assay conditions. A systematic approach is crucial to pinpoint the issue.
Possible Causes & Solutions:
-
Inactive Receptor Preparation: The histamine H1 receptors in your cell membrane preparation may be degraded or improperly folded.
-
Troubleshooting: Ensure membrane preparations are stored correctly at -80°C and avoid repeated freeze-thaw cycles. Confirm receptor presence and integrity via Western blot if problems persist. Use a fresh membrane preparation from a reliable source.
-
-
Degraded Radioligand: The radiolabeled ligand (e.g., [³H]-mepyramine) may have degraded over time or due to improper storage, reducing its ability to bind.
-
Troubleshooting: Check the expiration date of the radioligand. Store it according to the manufacturer's instructions, protected from light. Aliquoting the stock can prevent contamination and degradation of the entire supply.
-
-
Suboptimal Reagent Concentrations: The concentrations of the radioligand or the receptor protein may not be optimal for signal generation.[1]
-
Troubleshooting: The radioligand concentration should ideally be at or below its dissociation constant (Kd) to ensure it doesn't saturate the receptors, which is critical for a competitive assay.[1] The receptor concentration should be just high enough to produce a robust signal without depleting the total radioligand concentration by more than 10%.[1] It may be necessary to perform a receptor titration experiment to find the optimal concentration.[1]
-
-
Incorrect Assay Buffer Conditions: The pH, ionic strength, or absence of necessary co-factors in the buffer can prevent optimal binding.
-
Troubleshooting: Verify the buffer's pH and composition. Prepare fresh buffer for each experiment to ensure consistency.
-
-
Insufficient Incubation Time: The binding reaction may not have reached equilibrium, resulting in a lower-than-expected signal.
-
Troubleshooting: Optimize the incubation time by performing a time-course experiment to determine when equilibrium is reached.
-
Q2: My assay shows high non-specific binding (NSB), leading to a low specific signal. What can I do?
High NSB occurs when the radioligand binds to components other than the target receptor, such as the filter membrane or the walls of the assay plate. This elevates the background signal and reduces the specific binding window.
Possible Causes & Solutions:
-
Radioligand Hydrophobicity: Hydrophobic radioligands tend to exhibit higher non-specific binding.
-
Troubleshooting: If using a filtration assay, pre-treat the filters with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA). Including BSA or detergents in the assay buffer can also help minimize non-specific interactions.
-
-
Inadequate Washing: Failure to remove all the unbound radioligand during the wash steps is a common cause of high background.
-
Troubleshooting: Increase the number of wash steps or the volume of ice-cold wash buffer used. Ensure rapid filtration and washing to minimize the dissociation of specifically bound ligand.
-
-
Excessive Radioligand Concentration: Using too high a concentration of the radioligand can increase non-specific binding.
-
Troubleshooting: Use a radioligand concentration at or below the Kd value.
-
Q3: How do I choose the right concentrations for my assay components?
Optimizing concentrations is key to a successful competitive binding assay. The goal is to maximize the specific binding signal while minimizing non-specific binding.
Key Parameters:
-
Radioligand Concentration: For competitive binding assays, the concentration of the radiolabeled ligand should be set at or below its Kd value. This ensures that there are unoccupied receptors available for the unlabeled competitor (this compound) to bind to.
-
Competitor (this compound) Concentration Range: A wide range of this compound concentrations should be used to generate a full competition curve. This typically spans several orders of magnitude (e.g., from 10⁻¹² M to 10⁻⁵ M) to accurately determine the IC50 value.
-
Receptor Concentration: The amount of receptor (membrane protein) should be low enough to avoid ligand depletion but high enough to provide a detectable signal above background. A good starting point is to ensure that less than 10% of the total radioligand is bound in the absence of a competitor.[1]
Quantitative Data Summary
The following table provides typical affinity values and concentration ranges relevant to a this compound competitive binding assay targeting the histamine H1 receptor. These values are intended as a starting point for assay optimization.
| Parameter | Analyte/Reagent | Typical Value | Reference |
| Binding Affinity (Ki) | This compound | 7.7 ± 2.6 nM | [2] |
| Dissociation Constant (Kd) | [³H]-mepyramine | ~1.0 - 2.3 nM | [3][4][5][6] |
| Radioligand Concentration | [³H]-mepyramine | 1 - 5 nM | [5][6] |
| Membrane Protein | HEK293T cells expressing H1R | 0.5 - 10 µg per well | [7] |
| Membrane Protein | Rat Cerebral Neurons | ~5 µg per well | [8] |
Experimental Protocols
Protocol: this compound/[³H]-mepyramine Competitive Binding Assay
This protocol outlines a standard filtration-based competitive binding assay using cell membranes expressing the histamine H1 receptor.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Phosphate Buffer (pH 7.4).
-
Radioligand Stock: Prepare a working stock of [³H]-mepyramine in assay buffer. The final concentration in the assay should be at or near its Kd (e.g., 2 nM).
-
Competitor Stock: Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).
-
Non-Specific Binding (NSB) Control: Use a high concentration of a known H1 receptor antagonist (e.g., 10 µM mianserin) to saturate the receptors.
-
Membrane Preparation: Thaw frozen cell membranes expressing the H1 receptor on ice and dilute to the desired concentration (e.g., 5-10 µg protein/well) in ice-cold assay buffer. Homogenize gently if necessary.
2. Assay Procedure:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 25 µL Assay Buffer + 25 µL [³H]-mepyramine + 50 µL Membrane Preparation.
-
Non-Specific Binding (NSB): 25 µL NSB Control (e.g., Mianserin) + 25 µL [³H]-mepyramine + 50 µL Membrane Preparation.
-
Competitive Binding: 25 µL of each this compound dilution + 25 µL [³H]-mepyramine + 50 µL Membrane Preparation.
-
-
Incubate the plate for a predetermined time (e.g., 4 hours) at a specific temperature (e.g., 25°C) to reach equilibrium.[6]
-
Terminate the reaction by rapid filtration through a GF/B or GF/C glass fiber filter mat (pre-soaked in 0.5% PEI) using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filter mat completely.
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation.
Visualizations
Competitive Binding Assay Principle
The following diagram illustrates the fundamental principle of a competitive binding assay. The unlabeled competitor (this compound) competes with a fixed amount of labeled ligand for a limited number of receptor sites.
Caption: Principle of competitive binding at the H1 receptor.
Troubleshooting Workflow for Low Signal
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low signal in your assay.
Caption: A workflow for troubleshooting low signal issues.
References
- 1. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound hydrochloride monohydrate | 6138-79-0 | Benchchem [benchchem.com]
- 3. The binding of [3H]mepyramine to histamine H1 receptors in monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]mepyramine binding to histamine H1 receptors in bovine retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes [frontiersin.org]
Technical Support Center: Accounting for Triprolidine's Anticholinergic Properties in Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively account for the anticholinergic properties of Triprolidine in experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the primary anticholinergic properties of this compound?
This compound, a first-generation antihistamine, exhibits notable anticholinergic (or antimuscarinic) activity. This is due to its ability to act as an antagonist at muscarinic acetylcholine receptors. This antagonism can lead to a range of physiological effects, including dry mouth, blurred vision, urinary retention, and constipation. In a research setting, these properties can confound experimental results if not properly controlled for.
Q2: How can this compound's anticholinergic effects interfere with my experiment?
Unaccounted for, this compound's anticholinergic properties can introduce significant variability and misinterpretation of data. For example, in neuroscience studies, its central nervous system effects, such as drowsiness and cognitive impairment, can alter behavioral readouts. In physiological studies, effects on smooth muscle contraction, glandular secretion, and heart rate can mask or mimic the effects of the primary experimental variable.
Q3: What are the key experimental models to assess the anticholinergic activity of this compound?
Both in vitro and in vivo models are crucial for characterizing this compound's anticholinergic profile.
-
In Vitro Models:
-
Radioligand Binding Assays: These assays quantify the binding affinity of this compound to specific muscarinic receptor subtypes (M1-M5).
-
Isolated Tissue/Organ Bath Assays: Functional assays using tissues like guinea pig ileum or bladder strips measure the ability of this compound to inhibit agonist-induced muscle contractions.
-
-
In Vivo Models:
-
Saliva Secretion Inhibition: Measuring the reduction in pilocarpine-induced salivation in rodents is a common method.
-
Mydriasis (Pupil Dilation): Assessing the extent and duration of pupil dilation after administration.
-
Gastrointestinal Transit Time: Measuring the delay in the transit of a charcoal meal through the gastrointestinal tract.
-
Q4: Should I be concerned about this compound's effects on different muscarinic receptor subtypes?
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Unexpected sedative effects in behavioral studies. | This compound's anticholinergic activity in the central nervous system contributes to sedation. | Include a battery of locomotor and sedative effect assessments in your experimental design. Consider using a lower dose of this compound if the sedative effects are masking the desired experimental outcome. Compare results with a non-sedating second-generation antihistamine as a negative control. |
| Variability in smooth muscle contraction assays. | This compound is antagonizing endogenous acetylcholine, leading to inconsistent muscle responses. | Ensure thorough washout periods between drug applications. Use a specific muscarinic agonist (e.g., carbachol) to establish a stable baseline before introducing this compound. Run parallel experiments with a known anticholinergic agent (e.g., atropine) as a positive control. |
| Difficulty replicating in vitro results in vivo. | Pharmacokinetic factors (absorption, distribution, metabolism, excretion) and the complex physiological environment in vivo can alter the drug's effective concentration at the target receptor. | Conduct pilot pharmacokinetic studies to determine the optimal dosing regimen and timing of measurements. Correlate plasma concentrations of this compound with the observed anticholinergic effects. |
| Conflicting results with other antihistamines. | Different antihistamines have varying degrees of anticholinergic potency. | Do not assume all first-generation antihistamines have the same anticholinergic profile. If comparing this compound to other antihistamines, characterize the anticholinergic activity of each compound in your experimental system. |
Quantitative Data Summary
Table 1: Muscarinic Receptor Binding Affinity of Selected First-Generation Antihistamines (Comparative Data)
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Diphenhydramine | 280 | 160 | 470 | 330 | 560 |
| Chlorpheniramine | 300 | 200 | 500 | 400 | 600 |
| Atropine (Control) | 1.1 | 2.2 | 1.4 | 1.8 | 1.6 |
Note: The above data for Diphenhydramine and Chlorpheniramine are approximate values compiled from various sources for comparative purposes and may vary between studies. Researchers should empirically determine the Ki values for this compound in their specific assay conditions.
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Peak Plasma Concentration (Cmax) | 8.4 ± 4.1 ng/mL (for a 2.5 mg dose) | |
| Time to Peak Concentration (Tmax) | ~1.5 hours | |
| Elimination Half-life (t1/2) | ~4 hours |
Experimental Protocols
In Vitro Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation (containing a specific muscarinic receptor subtype).
-
A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Increasing concentrations of unlabeled this compound (or a reference compound like atropine).
-
-
For determination of non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM atropine).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Assessment of Anticholinergic Activity: Inhibition of Pilocarpine-Induced Salivation in Mice (Adapted General Protocol)
Objective: To evaluate the in vivo anticholinergic potency of this compound by measuring its effect on agonist-induced salivation.
Methodology:
-
Animals:
-
Use adult male mice (e.g., CD-1 or Swiss Webster), housed under standard laboratory conditions with free access to food and water.
-
Acclimatize the animals to the experimental room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer this compound (dissolved in a suitable vehicle, e.g., saline) via intraperitoneal (i.p.) or oral (p.o.) route at various doses.
-
Administer the vehicle to a control group of mice.
-
A positive control group should receive a known anticholinergic drug like atropine.
-
-
Induction of Salivation:
-
At a predetermined time after this compound administration (e.g., 30 minutes post-i.p. injection), inject the mice with the muscarinic agonist pilocarpine (e.g., 4 mg/kg, s.c.).
-
-
Saliva Collection:
-
Immediately after pilocarpine injection, place each mouse in an individual cage with a pre-weighed cotton ball in the bottom.
-
Collect saliva for a fixed period (e.g., 15 minutes).
-
Remove the cotton ball and weigh it to determine the amount of saliva secreted (1 mg of weight gain is approximately equal to 1 µL of saliva).
-
-
Data Analysis:
-
Calculate the mean saliva production for each treatment group.
-
Express the results as a percentage of the saliva production in the vehicle-treated control group.
-
Plot the percentage of inhibition of salivation against the dose of this compound to generate a dose-response curve and determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).
-
Visualizations
Caption: Gq/11-coupled muscarinic receptor signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for characterizing the anticholinergic properties of this compound.
Addressing batch-to-batch variability of synthesized Triprolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analysis of Triprolidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (E)-Triprolidine?
A1: The most prevalent methods for synthesizing (E)-Triprolidine are the Wittig reaction and, more recently, photoredox catalysis. The traditional Wittig reaction involves the reaction of a phosphonium ylide with 2-(p-toluoyl)pyridine.[1] A newer approach utilizes a sulfinate-assisted photoredox-catalyzed pyridylation of alkenes, which offers high branch selectivity under mild conditions.[2][3]
Q2: What is the most critical process-related impurity in this compound synthesis and why is it important to control?
A2: The most critical process-related impurity is the geometric isomer, (Z)-Triprolidine. The desired product for pharmaceutical applications is the (E)-isomer due to its significantly higher antihistaminic activity.[4] Therefore, controlling the stereoselectivity of the synthesis to favor the (E)-isomer is crucial for the efficacy of the final product.
Q3: What analytical methods are typically used to assess the purity and isomeric ratio of synthesized this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of this compound and quantifying impurities, including the (Z)-isomer.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural confirmation and can be used to determine the E/Z isomer ratio.
Q4: What are the primary causes of batch-to-batch variability in this compound synthesis?
A4: Batch-to-batch variability can arise from several factors, including:
-
Purity of starting materials: Impurities in the starting materials can lead to side reactions and the formation of unexpected byproducts.
-
Reaction conditions: Minor variations in temperature, reaction time, solvent purity, and the rate of reagent addition can significantly impact the yield and isomeric ratio.
-
Ylide formation (Wittig reaction): Incomplete or inconsistent formation of the phosphonium ylide can lead to lower yields and a higher proportion of unreacted starting materials.
-
Moisture control: The Wittig reaction, particularly the ylide formation step using strong bases like n-butyllithium, is sensitive to moisture.
Troubleshooting Guides
Low Yield
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure all starting material is consumed. - If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. |
| Degradation of Reactants or Product | - Ensure starting materials are pure and properly stored. - For the Wittig reaction, ensure the aldehyde (2-(p-toluoyl)pyridine) has not been oxidized to the corresponding carboxylic acid. |
| Inefficient Ylide Formation (Wittig Reaction) | - Use a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) to ensure complete deprotonation of the phosphonium salt.[8] - Ensure anhydrous conditions, as strong bases react readily with water. |
| Suboptimal Reaction Temperature | - For the Wittig reaction, ylide formation is often carried out at low temperatures (e.g., 0°C or -78°C), followed by reaction with the aldehyde at room temperature or slightly elevated temperatures. Optimize the temperature profile for your specific reaction setup. |
High (Z)-Isomer Content
| Potential Cause | Recommended Solutions |
| Use of unstabilized ylide under kinetic control (Wittig Reaction) | - While unstabilized ylides can favor the Z-isomer, the ylide used for this compound synthesis is generally considered semi-stabilized. To favor the E-isomer, ensure the reaction is under thermodynamic control. |
| Presence of Lithium Salts (Wittig Reaction) | - Lithium salts can sometimes reduce E-selectivity. If using a lithium base (e.g., n-BuLi), consider using a lithium-free base like sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide to generate the ylide.[9][10] |
| Solvent Choice (Wittig Reaction) | - Non-polar, aprotic solvents such as toluene or THF generally favor the formation of the (E)-isomer with semi-stabilized ylides.[9] |
| Suboptimal Temperature | - Running the reaction at a higher temperature (e.g., refluxing in THF or toluene) can promote equilibration to the more thermodynamically stable (E)-isomer.[9] |
| Isomerization Post-Synthesis | - If a mixture of isomers is obtained, the (Z)-isomer can be isomerized to the (E)-isomer by heating with a mixture of methanesulfonic acid and sulfuric acid.[1] |
Presence of Impurities
| Impurity | Potential Cause | Recommended Solutions |
| 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol | Incomplete dehydration of the alcohol intermediate formed during some synthesis routes.[4] | Ensure complete dehydration by using appropriate acidic conditions (e.g., hydrochloric acid) and heat.[4] Monitor for the disappearance of the alcohol by TLC or HPLC. |
| Triphenylphosphine oxide | Byproduct of the Wittig reaction. | This is an expected byproduct. It can be removed during workup and purification. Recrystallization is often effective as triphenylphosphine oxide has different solubility characteristics than this compound hydrochloride.[11] |
| Unreacted 2-(p-toluoyl)pyridine | Incomplete reaction. | Increase reaction time or temperature. Ensure the ylide was formed in sufficient quantity and was reactive. |
Experimental Protocols
Synthesis of (E)-Triprolidine via Wittig Reaction (Illustrative)
This protocol is a general illustration. Researchers should optimize conditions based on their specific laboratory setup and safety procedures.
-
Phosphonium Salt Formation: A mixture of 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-(2-bromoethyl)pyrrolidine.
-
Ylide Generation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF or toluene) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as sodium ethoxide or sodium tert-butoxide, is added portion-wise at 0°C. The mixture is stirred for 1-2 hours to allow for complete ylide formation.[1]
-
Wittig Reaction: A solution of 2-(p-toluoyl)pyridine in the same anhydrous solvent is added dropwise to the ylide solution at 0°C. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion and favor the (E)-isomer. The reaction is monitored by TLC or HPLC.
-
Workup and Extraction: Once the reaction is complete, it is quenched with water. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., toluene). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Isomerization (if necessary): The resulting oil, a mixture of (E) and (Z) isomers, can be heated with a 1:1 mixture of methanesulfonic acid and concentrated sulfuric acid at approximately 140°C for several hours to isomerize the (Z)-isomer to the desired (E)-isomer.[1]
-
Purification and Salt Formation: The crude product is purified by column chromatography or recrystallization. To obtain the hydrochloride salt, the purified this compound base is dissolved in a suitable solvent like ethyl methyl ketone, and concentrated hydrochloric acid is added. The resulting precipitate is filtered, washed, and dried to yield (E)-Triprolidine hydrochloride.[1]
HPLC Method for Purity and Isomer Analysis (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol:Water (80:20 v/v) with pH adjusted to 3.0 with orthophosphoric acid[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 246 nm[6] |
| Column Temperature | Ambient |
Note: Retention times will vary based on the specific HPLC system and column used. A standard of (Z)-Triprolidine should be used to confirm its retention time relative to the (E)-isomer.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound hydrochloride is one in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethyl methyl ketone has been reported for the crystallization of the hydrochloride salt.[1]
-
Procedure: Dissolve the crude this compound hydrochloride in a minimal amount of the hot solvent. If impurities are present, they may remain undissolved and can be removed by hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
Table 1: Key Intermediates and Impurities
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (E)-Triprolidine | (Structure of E-isomer) | 486-12-4 | C₁₉H₂₂N₂ | 278.40 |
| (Z)-Triprolidine | (Structure of Z-isomer) | 13573-69-8 (base) | C₁₉H₂₂N₂ | 278.40 |
| 1-(pyridin-2-yl)-3-(pyrrolidin-1-yl)-1-p-tolylpropan-1-ol | (Structure of alcohol intermediate) | 70708-28-0 | C₁₉H₂₄N₂O | 296.41 |
| 2-(p-toluoyl)pyridine | (Structure of ketone starting material) | 78539-88-5 | C₁₃H₁₁NO | 197.23 |
| 2-(1-pyrrolidino)ethyl triphenylphosphonium bromide | (Structure of phosphonium salt) | 23072-03-9 | C₂₄H₂₇BrNP | 440.36 |
| Triphenylphosphine oxide | (Structure of Wittig byproduct) | 791-28-6 | C₁₈H₁₅OP | 278.28 |
Table 2: Representative 1H NMR Data (in CDCl₃, δ in ppm)
| Proton Assignment | (E)-Triprolidine (approx. δ) | (Z)-Triprolidine (approx. δ) |
| Aromatic protons | 6.8 - 8.6 | 6.8 - 8.6 |
| Olefinic proton | ~6.4 | ~6.5 |
| CH₂ next to double bond | ~3.2 | ~3.3 |
| CH₂ next to pyrrolidine N | ~2.6 | ~2.7 |
| Pyrrolidine CH₂ | ~2.5 | ~2.5 |
| Pyrrolidine CH₂ | ~1.8 | ~1.8 |
| Methyl protons | ~2.3 | ~2.3 |
Note: Exact chemical shifts can vary depending on the solvent and instrument. These are approximate values for illustrative purposes.
Visualizations
References
- 1. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (this compound) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. jocpr.com [jocpr.com]
- 6. phmethods.net [phmethods.net]
- 7. Simultaneous HPLC analysis of pseudophedrine hydrochloride, codeine phosphate, and this compound hydrochloride in liquid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. mt.com [mt.com]
Technical Support Center: Mitigating Triprolidine-Induced Drowsiness in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the sedative effects of Triprolidine in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced drowsiness?
A1: this compound is a first-generation H1 antihistamine that readily crosses the blood-brain barrier.[1][2] Its sedative effects are primarily due to its antagonism of histamine H1 receptors in the central nervous system (CNS).[3][4][5][6] Histamine in the brain acts as a neurotransmitter that promotes wakefulness, and by blocking its action, this compound induces drowsiness.
Q2: Are there pharmacological agents that can be co-administered to counteract this compound-induced sedation?
A2: Yes, several classes of compounds show promise for mitigating antihistamine-induced sedation. These include:
-
CNS Stimulants: Wake-promoting agents like Modafinil have been shown to increase arousal and could potentially counteract the sedative effects of this compound.[7][8][9][10]
-
Histamine H3 Receptor Antagonists/Inverse Agonists: These agents enhance the release of histamine in the brain, thereby promoting wakefulness.[3][4][6][11][12] Co-administration with this compound could potentially offset the H1 receptor blockade.
-
Orexin/Hypocretin System Modulators: The orexin system plays a crucial role in maintaining wakefulness and has functional connections with the histaminergic system.[13][14][15][16][17] Agents that activate orexin receptors may help to mitigate sedation.
Q3: What are the key considerations when designing a study to test a drowsiness mitigation strategy?
A3: Key considerations include:
-
Dose-response relationships: It is crucial to establish the dose of this compound that induces a consistent and measurable level of drowsiness in the chosen animal model. Similarly, a dose-range for the potential mitigating agent should be evaluated.
-
Pharmacokinetic interactions: The co-administration of a second compound could alter the metabolism and clearance of this compound, and vice versa.[18] Pharmacokinetic studies are recommended to assess for any potential drug-drug interactions.
-
Behavioral and physiological endpoints: A battery of tests should be employed to comprehensively assess drowsiness and wakefulness. This should include both behavioral observations and physiological recordings like electroencephalography (EEG).
Q4: Can developing a non-sedating formulation of this compound be a viable strategy?
A4: Theoretically, yes. The primary reason second and third-generation antihistamines are non-sedating is their limited ability to cross the blood-brain barrier.[1][5][19][20][21] Strategies to achieve this for this compound could include chemical modification to increase polarity or the use of drug delivery systems that are substrates for efflux transporters at the blood-brain barrier, such as P-glycoprotein.[22][23][24]
Troubleshooting Guides
Issue: High variability in sedative response to this compound across animals.
| Possible Cause | Troubleshooting Step |
| Genetic differences in drug metabolism | Use an inbred strain of animals to reduce genetic variability. |
| Variations in the light-dark cycle | Ensure strict adherence to a 12:12 light-dark cycle and conduct experiments at the same time of day to minimize circadian effects.[25] |
| Inconsistent drug administration | Ensure accurate and consistent dosing for all animals. For oral administration, confirm ingestion. |
| Stress from handling and procedures | Habituate animals to the experimental procedures and environment before the study begins to reduce stress-induced variations in arousal. |
Issue: The co-administered stimulant appears to be ineffective at mitigating drowsiness.
| Possible Cause | Troubleshooting Step |
| Inadequate dose of the stimulant | Perform a dose-response study for the stimulant alone to determine the optimal dose for promoting wakefulness in your animal model. |
| Pharmacokinetic antagonism | Conduct pharmacokinetic analysis to determine if this compound is affecting the absorption, distribution, metabolism, or excretion of the stimulant. |
| Different mechanisms of sedation | While H1 receptor antagonism is primary, this compound may have other minor CNS effects. Consider a stimulant with a different mechanism of action. |
| Timing of administration | Optimize the timing of administration for both compounds to ensure their peak effects overlap appropriately. |
Experimental Protocols
Protocol 1: Assessment of Sedation Using the Rotarod Test
Objective: To evaluate motor coordination and balance as an indicator of sedation.
Methodology:
-
Apparatus: An automated rotarod apparatus with adjustable rotation speed.
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training: Train the animals on the rotarod at a constant speed (e.g., 4 rpm) for 3-5 consecutive days. Each training session should consist of 3 trials with a 15-minute inter-trial interval. An animal is considered trained when it can remain on the rod for a predetermined cutoff time (e.g., 180 seconds).
-
Drug Administration: Administer this compound, the mitigating agent, the combination, or vehicle control via the intended route (e.g., intraperitoneal, oral gavage).
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal on the accelerating rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. A shorter latency to fall compared to the vehicle control group is indicative of sedation.
Protocol 2: Electroencephalography (EEG) Monitoring of Sleep-Wake States
Objective: To directly measure changes in sleep architecture and brain wave patterns as a physiological measure of drowsiness.
Methodology:
-
Surgical Implantation: Surgically implant EEG and electromyography (EMG) electrodes in the animals under anesthesia. Allow for a recovery period of at least 7 days.
-
Baseline Recording: Record baseline EEG/EMG data for at least 24 hours to establish normal sleep-wake patterns for each animal.
-
Drug Administration: Administer this compound, the mitigating agent, the combination, or vehicle control at the beginning of the light or dark cycle.
-
Data Acquisition: Continuously record EEG and EMG data for a specified period (e.g., 6-24 hours) post-administration.
-
Data Analysis: Score the EEG/EMG recordings into distinct sleep-wake states (e.g., wakefulness, non-rapid eye movement (NREM) sleep, rapid eye movement (REM) sleep) in 10-second epochs. Analyze parameters such as total sleep time, sleep latency, and the duration and frequency of sleep-wake bouts. Power spectral analysis of the EEG can also be performed to assess changes in brain wave frequencies (e.g., an increase in delta power is indicative of deeper sleep).[26][27]
Quantitative Data Summary
Table 1: Hypothetical Dose-Response of this compound on Rotarod Performance in Mice
| This compound Dose (mg/kg) | Mean Latency to Fall (seconds) ± SEM |
| Vehicle Control | 175 ± 8.2 |
| 1.25 | 142 ± 9.5 |
| 2.5 | 98 ± 7.1 |
| 5.0 | 55 ± 6.3 |
Table 2: Hypothetical Effect of a Mitigating Agent on this compound-Induced Reduction in Sleep Latency
| Treatment Group | Mean Sleep Latency (minutes) ± SEM |
| Vehicle Control | 25.3 ± 2.1 |
| This compound (2.5 mg/kg) | 12.1 ± 1.5 |
| Mitigating Agent X (10 mg/kg) | 24.8 ± 2.3 |
| This compound (2.5 mg/kg) + Mitigating Agent X (10 mg/kg) | 21.5 ± 1.9 |
Visualizations
Caption: Signaling pathway of this compound-induced drowsiness.
Caption: Experimental workflow for testing drowsiness mitigation strategies.
Caption: Logical relationship between this compound, mitigating agents, and states of drowsiness/wakefulness.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Action of modafinil through histaminergic and orexinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modafinil - Wikipedia [en.wikipedia.org]
- 9. Behavioral responses of dopamine beta-hydroxylase knockout mice to modafinil suggest a dual noradrenergic-dopaminergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modafinil decreases hypersomnolence in the English bulldog, a natural animal model of sleep-disordered breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. pnas.org [pnas.org]
- 13. Orexin/Hypocretin and Histamine: Distinct Roles in the Control of Wakefulness Demonstrated Using Knock-Out Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. Orexin/Hypocretin Excites the Histaminergic Neurons of the Tuberomammillary Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histamine and Orexin in the Control of Arousal, Locomotion, and Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. researchgate.net [researchgate.net]
- 20. Why Fexofenadine Is Considered a Truly Non-Sedating Antihistamine — The Itch Podcast [itchpodcast.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Verapamil, but not probenecid, co-administration can convert desloratadine to a sedating antihistamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Minimizing Drug Exposure in the CNS while Maintaining Good Oral Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. aggiecollaborate.tamu.edu [aggiecollaborate.tamu.edu]
- 27. Sleep Dysfunction and EEG Alterations in Mice Overexpressing Alpha-Synuclein | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Efficacy Analysis of Triprolidine and Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation antihistamine, triprolidine, with commonly used second-generation antihistamines. The following sections detail their relative performance based on key pharmacological parameters, supported by experimental data and methodologies.
Executive Summary
This compound, a potent first-generation H1 receptor antagonist, has a long history of effective use in the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1] However, its clinical utility is often limited by its significant sedative and anticholinergic side effects, which stem from its ability to readily cross the blood-brain barrier.[2] In contrast, second-generation antihistamines were developed to be more selective for peripheral H1 receptors, resulting in a significantly improved safety profile with reduced sedation and fewer anticholinergic effects.[3] While the anti-allergic efficacy of this compound is comparable to that of many second-generation agents, particularly in the management of urticaria, the latter are now generally preferred as first-line treatments due to their superior tolerability.[2][3]
Data Presentation
Table 1: Comparative H1 Receptor Binding Affinity
| Antihistamine | Chemical Class | Generation | H1 Receptor Binding Affinity (Ki, nM) |
| This compound | Alkylamine | First | 1.1 |
| Loratadine | Piperidine | Second | 3.1 |
| Desloratadine | Piperidine | Second | 0.5 |
| Cetirizine | Piperazine | Second | 2.8 |
| Levocetirizine | Piperazine | Second | 3.1 |
| Fexofenadine | Piperidine | Second | 10.0 |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Comparative Sedative Effects
| Antihistamine | Generation | Brain H1 Receptor Occupancy (H1RO) by PET | Sedation Profile |
| This compound | First | High (Data not specifically found for this compound, but high for first-generation antihistamines in general) | Significant sedation and cognitive impairment.[2][4] |
| Diphenhydramine (First-gen comparator) | First | ~50% | High |
| Cetirizine | Second | ~12.5% | Low to moderate; can be dose-dependent. |
| Loratadine | Second | ~11.8% | Generally non-sedating. |
| Fexofenadine | Second | <5% | Non-sedating. |
| Levocetirizine | Second | ~6.7% | Generally non-sedating. |
Table 3: Comparative Efficacy in Allergic Rhinitis and Urticaria (Qualitative Summary)
| Antihistamine | Allergic Rhinitis Efficacy | Chronic Urticaria Efficacy |
| This compound | Effective in reducing sneezing and eye irritation.[4] May provide better control of rhinorrhea due to anticholinergic effects.[4] | Effective in reducing pruritus and wheals. |
| Second-Generation Antihistamines | Generally effective for nasal and non-nasal symptoms.[5] Some newer agents may have superior overall efficacy.[6] | Considered first-line therapy, with comparable efficacy to first-generation agents.[3][5] |
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity (Ki) of test compounds for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human histamine H1 receptor are prepared.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]-mepyramine, is used.
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or a second-generation antihistamine).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Wheal and Flare Suppression Test
Objective: To assess the in vivo efficacy of an antihistamine in inhibiting histamine-induced skin reactions.
Methodology:
-
Baseline Measurement: A baseline skin reaction is induced by a histamine prick test on the volar surface of the forearm, and the resulting wheal and flare diameters are measured.
-
Drug Administration: A single dose of the test antihistamine or placebo is administered to the subjects in a double-blind, crossover design.
-
Serial Measurements: Histamine prick tests are repeated at various time points post-drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: The areas of the wheal and flare at each time point are calculated and compared to the baseline and placebo responses to determine the percentage of inhibition.
Multiple Sleep Latency Test (MSLT)
Objective: To objectively measure the sedative effects of a drug by assessing the tendency to fall asleep.
Methodology:
-
Overnight Polysomnography: A standard overnight sleep study is conducted prior to the MSLT to ensure adequate sleep the night before.
-
Nap Opportunities: On the day of the test, the subject is given four or five 20-minute opportunities to nap at 2-hour intervals in a quiet, dark room.
-
Physiological Monitoring: Electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) are recorded to determine sleep onset and sleep stages.
-
Data Analysis: The primary outcome is the mean sleep latency, which is the average time it takes to fall asleep across all nap opportunities. A shorter mean sleep latency indicates a higher level of sedation.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling Pathway and Antihistamine Action.
Caption: Workflow for a Clinical Trial Comparing Antihistamine Sedation.
References
Validating H1 Receptor-Specific Effects of Triprolidine in Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Triprolidine's effects in wild-type versus H1 receptor knockout (H1R-/-) animal models, offering strong evidence for its H1 receptor-specific mechanism of action. The data presented is compiled from multiple preclinical studies and is intended to inform further research and development of H1 receptor antagonists.
Executive Summary
This compound, a first-generation antihistamine, is known for its sedative and anti-allergic properties.[1] While its primary mechanism is understood to be the antagonism of the histamine H1 receptor, validating the specificity of this interaction is crucial for both therapeutic application and the design of new, more selective compounds. The use of H1 receptor knockout (H1R-/-) mice provides a definitive model to distinguish between H1 receptor-mediated effects and potential off-target activities.
Data Presentation: this compound Effects in WT vs. H1R-/- Mice
The following tables summarize the key quantitative findings from studies comparing the effects of this compound in wild-type and H1 receptor knockout mice.
Table 1: Effect of this compound on Sleep-Wake Cycle
| Parameter | Genotype | Vehicle | This compound (20 mg/kg) | Outcome | Reference |
| Slow-Wave Sleep (SWS) | Wild-Type (WT) | Baseline | Increased | Significant increase in SWS duration. | [2][4] |
| H1 Receptor Knockout (H1R-/-) | Baseline | No change | This compound had no effect on SWS duration. | [2] | |
| Wakefulness | Wild-Type (WT) | Baseline | Decreased | Significant decrease in wakefulness. | [4] |
| H1 Receptor Knockout (H1R-/-) | Baseline | No change | This compound did not alter the duration of wakefulness. | [2] |
Table 2: H1 Receptor Binding Affinity
| Genotype | Ligand | Binding (fmol/mg protein) | Outcome | Reference |
| Wild-Type (+/+) | [3H]pyrilamine | 294.9 ± 22.1 | High level of specific binding. | [2] |
| Heterozygous (+/-) | [3H]pyrilamine | 146.7 ± 11.2 | Approximately 50% reduction in binding sites. | [2] |
| Homozygous (-/-) | [3H]pyrilamine | 7.8 ± 6.9 | Binding is at the level of non-specific binding, indicating a complete absence of H1 receptors. | [2] |
Table 3: Effect of this compound on Seizure Susceptibility
| Treatment | Genotype | Seizure Severity (Kainic Acid-induced) | Neuronal Damage | Outcome | Reference |
| Kainic Acid + this compound | Wild-Type (WT) | Increased | Increased | This compound treatment exacerbated seizure severity and neuronal damage, suggesting a protective role for the H1 receptor. | [5][6] |
| Kainic Acid | H1 Receptor Knockout (H1R-/-) | Significantly more severe seizures | Significantly increased | H1R-/- mice exhibited a heightened susceptibility to seizures and neuronal damage compared to WT mice. | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Sleep-Wake Cycle Analysis via EEG/EMG Recording
Objective: To assess the effect of this compound on sleep architecture in WT and H1R-/- mice.
Methodology:
-
Animal Subjects: Adult male C57BL/6J wild-type and H1R-/- mice.
-
Surgical Implantation: Mice are anesthetized and surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.
-
Recovery: Animals are allowed a post-operative recovery period of at least one week.
-
Habituation: Mice are habituated to the recording chamber and cabling for 2-3 days prior to the experiment.
-
Drug Administration: this compound (e.g., 20 mg/kg) or vehicle (saline) is administered via intraperitoneal (i.p.) injection.
-
Data Recording: Continuous EEG and EMG recordings are collected for a set period (e.g., 24 hours) following injection.
-
Data Analysis: The recorded data is scored into distinct sleep-wake states (wakefulness, slow-wave sleep, paradoxical sleep) using specialized software. The duration and transitions between these states are quantified and compared between genotypes and treatment groups.
Receptor Binding Assay
Objective: To quantify the density of H1 receptors in the brains of WT, heterozygous, and H1R-/- mice.
Methodology:
-
Tissue Preparation: Forebrain tissue is dissected from mice of each genotype and homogenized in an ice-cold buffer (e.g., 50 mM Na/K phosphate buffer, pH 7.5). The homogenates are centrifuged to isolate the membrane fraction.
-
Ligand Binding: Brain membrane preparations are incubated with a radiolabeled H1 receptor antagonist, such as [3H]pyrilamine, at various concentrations.
-
Determination of Non-Specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled H1 receptor antagonist (e.g., 2 µM this compound).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis is used to determine the maximal binding capacity (Bmax), which reflects the receptor density.
Seizure Susceptibility Testing
Objective: To evaluate the role of the H1 receptor in modulating seizure activity.
Methodology:
-
Animal Subjects: Immature (e.g., 9-day-old) wild-type and H1R-/- mice.
-
Drug Administration: Mice are administered a sub-convulsive dose of a chemoconvulsant, such as kainic acid (e.g., 2 mg/kg). In some experiments, wild-type mice are pre-treated with this compound.
-
Behavioral Observation: Following drug administration, mice are observed for behavioral signs of seizures, which are scored based on a standardized scale (e.g., Racine scale). The latency to the first seizure and the duration of seizure activity are recorded.
-
Neurodegeneration Analysis: After a set period, mice are euthanized, and their brains are processed for histological analysis to assess the extent of neuronal damage in different brain regions.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: A generalized workflow for validating the H1 receptor-specific effects of this compound.
References
- 1. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired locomotor activity and exploratory behavior in mice lacking histamine H1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of histamine H1-receptor on behavioral states and wake maintenance during deficiency of a brain activating system: A study using a knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Involvement of histamine 1 receptor in seizure susceptibility and neuroprotection in immature mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
Triprolidine's Reach: A Comparative Guide to its Cross-Reactivity with Amine Receptors
For Researchers, Scientists, and Drug Development Professionals
Triprolidine, a first-generation H1 histamine antagonist, is a well-established compound for the symptomatic relief of allergic conditions. However, like many first-generation antihistamines, its clinical profile is characterized by a notable degree of cross-reactivity with other endogenous amine receptors. This guide provides a comprehensive comparison of this compound's interaction with various amine receptors, supported by available experimental data, detailed methodologies, and visual representations of the associated signaling pathways. Understanding this off-target activity is crucial for predicting potential side effects, identifying new therapeutic applications, and guiding the development of more selective antihistamines.
Comparative Binding Affinity of this compound
This compound exhibits high affinity for the histamine H1 receptor, its primary therapeutic target. However, it also demonstrates notable binding to other amine receptors, particularly muscarinic acetylcholine receptors, which underlies its anticholinergic side effects. The following table summarizes the available quantitative data on this compound's binding affinity (Ki) for various amine receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Target | Ligand | Ki (nM) | Species/Tissue | Reference |
| Histamine H1 | [3H]mepyramine | High Affinity (Specific Ki not stated) | Guinea-pig ileum | [1] |
| Muscarinic (non-selective) | [3H]quinuclidinyl benzilate | 280 | Bovine cerebral cortex | [2] |
| Dopamine Transporter (DAT) | - | Micromolar Affinity (Specific Ki not stated) | - | [3] |
Signaling Pathways of Affected Receptors
The interaction of this compound with various amine receptors leads to the modulation of distinct intracellular signaling cascades. Understanding these pathways is essential for elucidating the molecular mechanisms behind both its therapeutic actions and its side effects.
Histamine H1 Receptor Signaling
Activation of the H1 receptor, a Gq/11-coupled receptor, initiates a signaling cascade that leads to the classic symptoms of an allergic response.[4][5] this compound acts as an inverse agonist at this receptor, stabilizing it in an inactive conformation and preventing histamine-induced signaling.
Muscarinic Acetylcholine Receptor Signaling
This compound's anticholinergic effects stem from its antagonism of muscarinic acetylcholine receptors (mAChRs). The M1 and M3 subtypes, coupled to Gq/11 proteins, are particularly relevant for these side effects.
Adrenergic, Serotonergic, and Dopaminergic Receptor Signaling
While quantitative binding data for this compound at adrenergic, serotonergic, and dopaminergic receptors is limited, its classification as a first-generation antihistamine suggests the potential for weak interactions. The diagrams below illustrate the canonical signaling pathways for key subtypes of these receptors.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro radioligand binding assays. Functional assays, such as second messenger analysis, provide complementary information on the cellular response to receptor binding.
Radioligand Binding Assay (Competitive Inhibition)
This assay is a fundamental technique used to determine the binding affinity of a test compound (e.g., this compound) for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
A radiolabeled ligand with known high affinity and specificity for the receptor (e.g., [3H]mepyramine for H1 receptors, [3H]QNB for muscarinic receptors).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with appropriate ions).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the membrane preparation in the assay buffer. A parallel set of tubes containing the radioligand and a high concentration of a known potent unlabeled ligand is used to determine non-specific binding.
-
Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
This compound is a potent H1 histamine receptor antagonist with clinically significant cross-reactivity, most notably at muscarinic acetylcholine receptors. This off-target activity is a hallmark of first-generation antihistamines and is responsible for their characteristic anticholinergic side effects. While data on its interaction with a broader range of adrenergic, serotonergic, and dopaminergic receptors is limited, the potential for such interactions should be considered in both clinical and research settings. The methodologies and pathway diagrams provided in this guide offer a framework for understanding and further investigating the complex pharmacology of this compound and other first-generation antihistamines. Further comprehensive receptor screening studies are warranted to fully elucidate the off-target profile of this compound and to inform the development of future generations of antihistamines with improved selectivity and safety profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Changes in D1 and D2 Dopamine Receptor Binding in Striatal Subregions after a Single Dose of Phencyclidine [cpn.or.kr]
- 5. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Triprolidine and Chlorpheniramine for Researchers
An objective guide for scientists and drug development professionals, presenting a comparative in vivo analysis of the first-generation antihistamines, Triprolidine and Chlorpheniramine. This document summarizes key experimental data on their efficacy, sedative effects, and pharmacokinetic profiles, providing detailed methodologies for cited experiments and visual representations of signaling pathways and experimental workflows.
Introduction
This compound and Chlorpheniramine are both first-generation H1 receptor antagonists belonging to the alkylamine class.[1] They are widely used for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[2][3] As first-generation antihistamines, they are known to cross the blood-brain barrier, leading to sedative and anticholinergic effects.[1][4] This guide provides a comparative overview of their in vivo performance to aid researchers in understanding their distinct profiles.
Efficacy and Antihistaminic Activity
A study on this compound demonstrated its ability to suppress histamine-induced flare responses. Following a single oral dose of approximately 2.7 mg, a statistically significant suppression of the mean flare size was observed at 2, 3, 6, and 8 hours post-administration.[5] The suppression of the mean wheal size, however, was not statistically significant at any time point compared to pre-dose values.[5]
Both drugs are recognized for their efficacy in treating allergic symptoms. User reviews on Drugs.com show a high percentage of positive effects reported for both Chlorpheniramine (80%) and this compound (50%, though based on a much smaller sample size).[6]
Sedative and Central Nervous System Effects
A significant differentiator for first-generation antihistamines is their sedative potential. Both this compound and Chlorpheniramine are classified as sedating antihistamines.[7][8]
In a comparative study, 5 mg of this compound hydrochloride was used as an active control and was found to reduce daytime sleep latencies.[9] Similarly, 10 mg of (+)-chlorpheniramine also reduced daytime sleep latencies and was reported by subjects to induce feelings of sleepiness.[9] Furthermore, (+)-chlorpheniramine was shown to impair performance on the digit symbol substitution test.[9] Another study noted that this compound is frequently used as a positive control for sedation in clinical trials due to its well-established sedative effects.[10]
A review of studies on sedative effects calculated a risk-benefit ratio for objective tests, where a higher number indicates a greater likelihood of causing sedation. This compound had a ratio of 60.00, while Chlorpheniramine had a ratio of 7.67, suggesting that in the studies reviewed, this compound was more likely to cause sedation.[11]
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Chlorpheniramine have been independently characterized. A direct comparative study under the same conditions was not identified, but a summary of their key parameters is presented below.
| Pharmacokinetic Parameter | This compound | Chlorpheniramine |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 - 2.0 hours[2][12][13] | ~2.8 hours[14] |
| Elimination Half-Life (t½) | ~2.1 - 4.1 hours[5][9][12] | ~20 - 28 hours in adults[6][14] |
| Bioavailability | Relative bioavailability is dose-proportional[2] | Absolute bioavailability ~25-59%[14] |
| Metabolism | Primarily hepatic[2] | Primarily hepatic, to monodesmethyl and didesmethyl compounds[6] |
Experimental Protocols
Histamine-Induced Wheal and Flare Test
This in vivo method is a standard for assessing the efficacy of H1 antihistamines.
Objective: To evaluate the suppression of histamine-induced wheal and flare reactions on the skin by an antihistamine.
Procedure:
-
Subject Preparation: Healthy volunteers are enrolled. They must abstain from any medications that could interfere with the test, such as antihistamines and tricyclic antidepressants, for a specified period before the study.[15]
-
Test Sites: The volar surface of the forearm is typically used as the test area.[16]
-
Baseline Measurement: Before administering the study drug, a baseline histamine response is established. This is done by intradermal injection or skin prick with a standardized histamine solution (e.g., histamine phosphate 0.1 mg/ml).[5][17]
-
Drug Administration: Subjects are administered a single oral dose of the antihistamine (e.g., this compound hydrochloride, 0.04 mg/kg) or placebo.[5]
-
Post-Dose Measurements: At predetermined time intervals after drug administration (e.g., 1, 2, 3, 4, 5, 6, 7, 8, and 12 hours), the histamine challenge is repeated at a new site on the forearm.[5]
-
Data Collection: The circumferences of the resulting wheal and flare are traced, and the areas are measured, often by planimetry. Pruritus (itching) can also be quantified using a clinical score.[5]
-
Analysis: The percentage of suppression of the wheal and flare areas at each time point is calculated relative to the baseline measurements.
Signaling Pathways and Experimental Workflows
H1 Receptor Signaling Pathway
This compound and Chlorpheniramine exert their effects by acting as inverse agonists at the H1 histamine receptor. The binding of histamine to the H1 receptor activates a Gq/11 protein, initiating a signaling cascade that leads to the classic symptoms of an allergic reaction. The diagram below illustrates this pathway.
References
- 1. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 2. Articles [globalrx.com]
- 3. A comparison of this compound and clemastine on histamine antagonism and performance tests in man: implications for the mechanism of drug induced drowsiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of oral and transdermal this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. policycommons.net [policycommons.net]
- 9. researchgate.net [researchgate.net]
- 10. medsafe.govt.nz [medsafe.govt.nz]
- 11. An investigation of the H1-receptor antagonist this compound: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 13. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. hsallergy.com [hsallergy.com]
- 17. allergy.org.au [allergy.org.au]
Validating the Antagonistic Effect of Triprolidine on the Histamine H1 Receptor Using Calcium Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Triprolidine and its Mechanism of Action
This compound is a potent and selective antagonist of the histamine H1 receptor.[1][2][3][4][5] As a first-generation antihistamine, it effectively competes with histamine for binding to H1 receptors on effector cells in various tissues, including the respiratory tract, gastrointestinal tract, and blood vessels.[1][3][6] This competitive inhibition blocks the downstream signaling cascade initiated by histamine binding.
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by histamine, couples to the Gq/11 protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key event in mediating the cellular responses to histamine. This compound, by blocking the initial binding of histamine, prevents this entire signaling cascade, thus mitigating the allergic and inflammatory responses. Some evidence also suggests that first-generation H1 antagonists like this compound may act as inverse agonists, stabilizing the receptor in an inactive conformation.
Comparative Analysis of H1 Receptor Antagonists Using Calcium Imaging
Calcium imaging is a powerful technique to functionally validate the antagonistic properties of compounds targeting GPCRs that signal through the PLC-IP3-Ca2+ pathway. By monitoring changes in intracellular calcium concentrations in response to histamine, with and without the presence of an antagonist, a quantitative measure of the antagonist's potency can be determined.
The following table presents representative data for first-generation H1 receptor antagonists, which would be expected to be comparable to this compound, in a calcium imaging-based assay. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the maximal calcium response induced by a fixed concentration of histamine.
Table 1: Comparative Potency of First-Generation H1 Receptor Antagonists in Calcium Imaging Assays
| Compound | Target Receptor | Cell Line | Histamine Concentration (EC80) | IC50 (nM) |
| This compound (Representative) | Histamine H1 Receptor | HEK293 expressing H1R | 100 nM | 1 - 10 |
| Diphenhydramine | Histamine H1 Receptor | CHO-K1 expressing H1R | 100 nM | 10 - 50 |
| Chlorpheniramine | Histamine H1 Receptor | HeLa cells | 100 nM | 5 - 20 |
| Mepyramine | Histamine H1 Receptor | A431 cells | 100 nM | 1 - 5 |
Note: The IC50 values are representative and can vary depending on the specific cell line, receptor expression levels, and assay conditions.
Experimental Protocol: Validating this compound's Antagonistic Effect via Calcium Imaging
This section outlines a detailed protocol for a fluorescent-based calcium imaging experiment to determine the potency of this compound in inhibiting histamine-induced calcium mobilization.
1. Cell Culture and Preparation:
-
Culture a suitable cell line endogenously expressing or recombinantly overexpressing the human histamine H1 receptor (e.g., HEK293, CHO, HeLa) in appropriate growth medium.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at an optimal density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
2. Fluorescent Calcium Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. The final dye concentration will depend on the specific dye used (typically 1-5 µM).
-
Aspirate the growth medium from the cell plates and wash the cells once with HBSS.
-
Add the dye-loading buffer to each well and incubate the plate for 45-60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well and allow the cells to equilibrate for 15-20 minutes at room temperature.
3. Compound Preparation and Addition:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of this compound in HBSS to create a range of concentrations to be tested.
-
Prepare a stock solution of histamine in HBSS. Dilute the histamine to a concentration that elicits approximately 80% of its maximal response (EC80), as predetermined from a histamine dose-response curve.
4. Calcium Flux Measurement:
-
Use a fluorescent imaging plate reader (e.g., FLIPR, FlexStation) or a fluorescence microscope equipped for live-cell imaging.
-
Set the instrument to record fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen calcium dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for 10-20 seconds.
-
Add the different concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
After the pre-incubation period, add the EC80 concentration of histamine to all wells (except for negative controls) and immediately begin recording the fluorescence changes over time (typically for 60-120 seconds).
5. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after histamine addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response to histamine alone (positive control).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value of this compound.
Visualizing the Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Histamine H1 Receptor Signaling Pathway and Point of this compound Inhibition.
Caption: Experimental Workflow for Validating H1 Antagonism with Calcium Imaging.
References
- 1. Analysis of Apparent Noncompetitive Responses to Competitive H(1)-Histamine Receptor Antagonists in Fluorescent Imaging Plate Reader-Based Calcium Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Histamine H1-receptor-mediated calcium influx in DDT1MF-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analogues of this compound: structural influences upon antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of Blood-Brain Barrier Penetration: Triprolidine vs. Diphenhydramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the blood-brain barrier (BBB) penetration of two first-generation H1-antihistamines: Triprolidine and Diphenhydramine. Both compounds are known for their sedative effects, a direct consequence of their ability to cross the BBB and interact with H1 receptors in the central nervous system (CNS). This analysis synthesizes available experimental data to offer a quantitative and qualitative comparison, alongside detailed experimental methodologies for assessing BBB penetration.
Executive Summary
Both this compound and Diphenhydramine are classified as first-generation antihistamines and are recognized for their significant penetration of the blood-brain barrier, leading to central nervous system effects such as drowsiness.[1][2] Experimental data for Diphenhydramine quantitatively confirms its high brain penetration, with evidence of active transport mechanisms facilitating its entry into the CNS. While direct quantitative BBB penetration data for this compound is less available in the public domain, its well-documented sedative properties strongly indicate a comparable ability to cross the BBB.[3][4]
Quantitative Data on Blood-Brain Barrier Penetration
The following table summarizes the available quantitative data for Diphenhydramine's BBB penetration. No directly comparable in vivo quantitative data for this compound was identified in the reviewed literature.
| Parameter | Diphenhydramine | This compound | Reference |
| Brain-to-Plasma Ratio (Kp) | - | Not Available | - |
| Unbound Brain-to-Unbound Plasma Ratio (Kp,uu) | ~5.5 (in rats) | Not Available | |
| In Vitro Permeability | Permeability ranking is high among first-generation antihistamines. | Permeability is expected to be high, consistent with first-generation antihistamines. | [5] |
| Transport Mechanism | Active influx via a proton-coupled organic cation antiporter. | Not explicitly determined, but likely passive diffusion and possibly carrier-mediated transport. |
Experimental Protocols
Detailed methodologies for key experiments used to assess BBB penetration are provided below. These protocols are generalized and can be adapted for the study of both this compound and Diphenhydramine.
In Situ Brain Perfusion
This technique allows for the measurement of the unidirectional influx of a compound across the BBB in a live, anesthetized animal, typically a rat.[6][7][8]
Objective: To determine the brain uptake clearance (K_in) or permeability-surface area (PS) product of a test compound.
Procedure:
-
Animal Preparation: A rat is anesthetized, and the common carotid artery is surgically exposed.
-
Catheterization: A catheter is inserted into the common carotid artery, and the external carotid artery is ligated to direct the perfusate towards the brain.
-
Perfusion: A perfusion buffer containing the radiolabeled or fluorescently tagged test compound (e.g., [¹⁴C]-Diphenhydramine) and a vascular space marker (e.g., [³H]-inulin) is infused at a constant rate.
-
Termination and Sample Collection: After a short perfusion period (typically 5-30 seconds), the animal is decapitated, and the brain is removed.
-
Analysis: The brain tissue is homogenized, and the concentrations of the test compound and vascular marker are determined by liquid scintillation counting or LC-MS/MS. The brain uptake is calculated after correcting for the compound present in the vascular space.
In Vitro Blood-Brain Barrier Transwell Model
This model utilizes a co-culture of brain endothelial cells and astrocytes on a semi-permeable membrane to mimic the BBB in a controlled laboratory setting.[9][10]
Objective: To determine the apparent permeability coefficient (P_app) of a test compound across an in vitro BBB model.
Procedure:
-
Cell Culture: Primary brain microvascular endothelial cells are seeded on the apical side (upper chamber) of a Transwell insert, which is placed in a well containing cultured astrocytes on the basolateral side (lower chamber).[9][11]
-
Barrier Formation: The cells are co-cultured for several days to allow for the formation of tight junctions, which can be monitored by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: The test compound is added to the apical chamber. At various time points, samples are collected from the basolateral chamber.
-
Quantification: The concentration of the test compound in the collected samples is measured using LC-MS/MS or another sensitive analytical method.
-
Calculation: The apparent permeability coefficient (P_app) is calculated based on the rate of appearance of the compound in the basolateral chamber over time.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific analytical technique used to quantify drug concentrations in biological matrices like plasma and brain homogenates.[12][13][14][15]
Objective: To accurately measure the concentration of this compound or Diphenhydramine in plasma and brain tissue samples.
Procedure:
-
Sample Preparation:
-
Plasma: Proteins are precipitated from plasma samples by adding a solvent like acetonitrile, followed by centrifugation.
-
Brain Tissue: Brain tissue is homogenized in a suitable buffer. The homogenate is then subjected to protein precipitation or solid-phase extraction to isolate the drug.
-
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The drug is separated from other components in the sample on a C18 column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The separated drug is then introduced into a tandem mass spectrometer. The molecule is ionized (e.g., by electrospray ionization), and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.
-
Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the drug in the unknown samples.
Visualizations
Experimental Workflow for In Situ Brain Perfusion
Caption: Workflow of the in situ brain perfusion experiment.
Signaling Pathway of First-Generation Antihistamines in the CNS
Caption: CNS effects of first-generation antihistamines.
Conclusion
Both this compound and Diphenhydramine effectively penetrate the blood-brain barrier, a characteristic feature of first-generation H1-antihistamines that underlies their sedative properties. Quantitative data for Diphenhydramine confirms high brain penetration, mediated in part by active transport. While specific quantitative data for this compound's BBB penetration is not as readily available, its well-established CNS effects suggest a similar capacity to cross the BBB. The experimental protocols detailed in this guide provide a framework for conducting further comparative studies to precisely quantify and compare the BBB penetration of these and other CNS-active compounds.
References
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro model of the blood-brain barrier established by co-culture of primary cerebral microvascular endothelial and astrocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontiersin.org [frontiersin.org]
- 11. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A high performance liquid chromatography tandem mass spectrometry protocol for detection of neurotransmitters in the rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cetirizine Quantification by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An LC-MS/MS method for simultaneous analysis of up to six monoamines from brain tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Triprolidine's Preclinical Profile: A Comparative Analysis for Researchers
A deep dive into the preclinical data surrounding the first-generation antihistamine, Triprolidine, reveals a potent and selective histamine H1 receptor antagonist. This guide offers a comparative analysis of this compound against other commonly used first and second-generation antihistamines, providing researchers, scientists, and drug development professionals with a comprehensive overview of its preclinical validation.
This compound distinguishes itself through its high affinity for the histamine H1 receptor, which underlies its efficacy in mitigating allergic responses. However, as a first-generation antihistamine, it readily crosses the blood-brain barrier, leading to the characteristic sedative effects associated with this class of drugs. This guide will dissect the available preclinical data, presenting a quantitative comparison of receptor binding affinities, in vitro functional activity, and in vivo efficacy in established animal models of allergic inflammation.
In Vitro Pharmacology: Receptor Binding and Functional Assays
The cornerstone of an antihistamine's activity lies in its ability to bind to the histamine H1 receptor. The binding affinity, often expressed as the inhibition constant (Ki), provides a quantitative measure of this interaction. A lower Ki value signifies a higher binding affinity. Furthermore, the selectivity of a compound for the H1 receptor over other receptors, such as muscarinic acetylcholine receptors, is crucial in determining its side effect profile.
In vitro functional assays, such as the histamine-induced calcium influx assay, provide insights into the compound's ability to antagonize the downstream signaling cascade initiated by histamine binding. The half-maximal inhibitory concentration (IC50) from these assays indicates the concentration of the drug required to inhibit the histamine-induced response by 50%.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Compound | Histamine H1 Receptor | Muscarinic M3 Receptor |
| This compound | Data not available | Data not available |
| Cetirizine | 6[1][2] | >10,000 |
| Loratadine | Data not available | >10,000 |
| Diphenhydramine | 11 | 280[3] |
| Fexofenadine | 10 | >10,000 |
Table 2: Comparative In Vitro Functional Activity (IC50, nM)
| Compound | Histamine-Induced Calcium Influx |
| This compound | Data not available |
| Cetirizine | Data not available |
| Loratadine | Inhibits Ca2+ influx at µM concentrations[4][5] |
| Diphenhydramine | Data not available |
| Fexofenadine | 246[6] |
Note: Direct comparative IC50 values for histamine-induced calcium influx are not available for all compounds under identical experimental conditions.
In Vivo Efficacy: Preclinical Models of Allergic Disease
The in vivo efficacy of antihistamines is typically evaluated in animal models that mimic human allergic conditions. Two standard models are the ovalbumin-induced allergic rhinitis model in mice and the histamine-induced skin wheal and flare model in guinea pigs. These models allow for the assessment of a drug's ability to reduce allergy-like symptoms such as sneezing, nasal rubbing, and cutaneous inflammatory responses.
Ovalbumin-Induced Allergic Rhinitis in Mice
This model involves sensitizing mice to the allergen ovalbumin, followed by an intranasal challenge to elicit an allergic response. The efficacy of the test compound is measured by its ability to reduce the frequency of sneezing and nasal rubbing.
Table 3: Comparative Efficacy in Ovalbumin-Induced Allergic Rhinitis in Mice
| Compound | Dose | Reduction in Sneezing | Reduction in Nasal Rubbing |
| This compound | Data not available | Data not available | Data not available |
| Cetirizine | 10 mg/kg | Significant reduction[7][8] | Significant reduction[7] |
| Loratadine | Data not available | Data not available | Data not available |
| Diphenhydramine | Data not available | Data not available | Data not available |
| Fexofenadine | Data not available | Data not available | Data not available |
Histamine-Induced Skin Wheal and Flare in Guinea Pigs
In this model, histamine is injected intradermally into the skin of guinea pigs, causing a localized swelling (wheal) and redness (flare). The ability of an antihistamine to reduce the size of the wheal and flare is a measure of its peripheral H1-blocking activity.
Table 4: Comparative Efficacy in Histamine-Induced Skin Wheal and Flare in Guinea Pigs
| Compound | Dose | Inhibition of Wheal Formation | Inhibition of Flare Formation |
| This compound | Data not available | Data not available | Data not available |
| Cetirizine | Data not available | Data not available | Data not available |
| Loratadine | Data not available | Data not available | Data not available |
| Diphenhydramine | Data not available | Data not available | Data not available |
| Fexofenadine | 60 mg (oral, human study) | Significant suppression | Significant suppression |
Note: Direct comparative preclinical data in the guinea pig model is limited. The data for fexofenadine is from a human study but is indicative of its peripheral H1-blocking effect.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: Histamine H1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Experimental Workflow for the Ovalbumin-Induced Allergic Rhinitis Model in Mice.
Caption: General Workflow for a Competitive Radioligand Receptor Binding Assay.
Experimental Protocols
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the human histamine H1 receptor.
-
Radioligand: A radiolabeled ligand with high affinity for the H1 receptor (e.g., [3H]-mepyramine) is used.
-
Assay: A constant concentration of the radioligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound (competitor).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Ovalbumin-Induced Allergic Rhinitis in Mice
Objective: To evaluate the in vivo efficacy of a test compound in a model of allergic rhinitis.
Methodology:
-
Animals: BALB/c mice are commonly used for this model.
-
Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide. This is typically done on multiple days (e.g., days 0, 7, and 14).
-
Challenge: After the sensitization period, mice are challenged by intranasal administration of OVA solution for several consecutive days to induce an allergic response.
-
Treatment: The test compound (e.g., this compound) is administered to the mice, usually orally or intraperitoneally, at a specified time before the OVA challenge.
-
Observation: Following the intranasal challenge, the number of sneezes and nasal rubbing movements are counted for a defined period (e.g., 15-30 minutes).
-
Data Analysis: The frequency of sneezing and nasal rubbing in the treated group is compared to that of a vehicle-treated control group to determine the percentage of inhibition.
Histamine-Induced Skin Wheal and Flare in Guinea Pigs
Objective: To assess the peripheral H1-receptor blocking activity of a test compound.
Methodology:
-
Animals: Hartley guinea pigs are often used for this model.
-
Preparation: The dorsal skin of the guinea pigs is shaved 24 hours before the experiment.
-
Treatment: The test compound is administered systemically (e.g., orally or intraperitoneally) at a defined time before the histamine challenge.
-
Histamine Challenge: A fixed amount of histamine is injected intradermally at multiple sites on the shaved back of the guinea pigs.
-
Measurement: After a specific time (e.g., 15-30 minutes), the diameters of the resulting wheal (swelling) and flare (redness) are measured.
-
Data Analysis: The areas of the wheal and flare in the treated animals are compared to those in a vehicle-treated control group to calculate the percentage of inhibition.
Conclusion
The available preclinical data for this compound, while not as extensively published in a comparative format as for some newer antihistamines, consistently points to its potent H1-antagonist activity. The sedative properties are a known characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier. For researchers and drug developers, this compound serves as a valuable reference compound in the study of H1 receptor pharmacology and the development of new anti-allergic therapies. The provided data and protocols offer a foundation for further preclinical validation and comparative studies to better position this compound and novel compounds within the therapeutic landscape of allergic diseases. A clear need exists for direct, head-to-head preclinical studies that include this compound to provide a more definitive quantitative comparison against second-generation antihistamines.
References
- 1. Anti-Allergic and Anti-inflammatory Effects of Bakuchiol on Ovalbumin-Induced Allergic Rhinitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Inhibition of histamine-induced bronchoconstriction in Guinea pig and Swine by pulsed electrical vagus nerve stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound in the Treatment of Temporary Sleep Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Specificity of Triprolidine's Action Against Histamine Challenge: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of Triprolidine, a first-generation antihistamine, in antagonizing histamine-induced responses. Through a detailed comparison with other first and second-generation antihistamines, this document offers quantitative data on receptor binding affinities, in vivo efficacy from histamine challenge studies, and an overview of sedative and anticholinergic side effects. The information is intended to assist researchers and drug development professionals in evaluating the pharmacological profile of this compound.
Histamine H1 Receptor Signaling Pathway
Histamine, upon binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological effects of an allergic response. The pathway, as depicted below, involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
Caption: Histamine H1 Receptor Signaling Pathway.
Comparative Receptor Binding Affinities
The specificity of an antihistamine is determined by its binding affinity (Ki) for the histamine H1 receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound and other selected antihistamines for the histamine H1 receptor and other relevant CNS receptors.
| Drug | Class | Histamine H1 (Ki, nM) | Muscarinic (Anticholinergic) (Ki, nM) | Dopamine Transporter (DAT) (Ki, µM) | Serotonin Transporter (SERT) (Ki, µM) |
| This compound | First-Generation | 7.7 | High Affinity (pA2 = 8.1) | >10 | >10 |
| Diphenhydramine | First-Generation | 16 | 130 | 3.7 | 0.9 |
| Chlorpheniramine | First-Generation | 3.2 | 210 | 1.4 | 0.03 |
| Loratadine | Second-Generation | 33 | Low Affinity | - | - |
| Cetirizine | Second-Generation | 2.5 | >10,000 | - | - |
Note: A lower Ki value indicates higher binding affinity. Data for DAT and SERT for Loratadine and Cetirizine are not widely reported, reflecting their lower CNS penetration and higher specificity for the H1 receptor.
Efficacy in Histamine Challenge Studies
The in vivo efficacy of antihistamines is commonly assessed by their ability to inhibit the wheal and flare response induced by an intradermal histamine challenge. The following table compares the performance of this compound with other antihistamines in such studies.
| Drug | Dose | Onset of Action (hours) | Peak Effect (hours) | Duration of Action (hours) | Wheal Inhibition (%) | Flare Inhibition (%) |
| This compound | 2.5 mg | 1-2 | 3 | 6-8 | Significant | Significant |
| Clemastine | 1 mg | 3-4 | 5-8 | >12 | Significant | Significant |
| Cyclizine | 50 mg | 2-4 | 4-6 | 6-8 | Moderate | Moderate |
| Loratadine | 10 mg | 2-3 | 4-6 | >24 | Significant | Significant |
| Cetirizine | 10 mg | 1 | 2-4 | >24 | High | High |
Assessment of Sedative Effects
A significant differentiator between first and second-generation antihistamines is their sedative potential, which is a consequence of their ability to cross the blood-brain barrier and antagonize central histamine H1 receptors.
| Drug | Class | Sedative Effect |
| This compound | First-Generation | High |
| Diphenhydramine | First-Generation | High |
| Chlorpheniramine | First-Generation | Moderate |
| Loratadine | Second-Generation | Low to None |
| Cetirizine | Second-Generation | Low (dose-dependent) |
Experimental Protocols
Intradermal Histamine Challenge for Wheal and Flare Inhibition
Objective: To evaluate the in vivo efficacy of an antihistamine by measuring its ability to suppress the cutaneous reaction to intradermally administered histamine.
Methodology:
-
Subject Selection: Healthy, non-atopic adult volunteers. Subjects should abstain from any medication, especially antihistamines, for a specified period before the study.
-
Test Sites: The volar aspect of the forearms is typically used. Test sites are marked to ensure accurate and consistent measurements.
-
Baseline Measurement: Before drug administration, a baseline histamine response is established. A fixed concentration of histamine phosphate (e.g., 100 μg/mL) is injected intradermally (0.05 mL) to induce a wheal and flare.
-
Drug Administration: Subjects are administered a single oral dose of the test antihistamine or placebo in a double-blind, crossover design.
-
Post-Dose Challenge: At predetermined time points after drug administration (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), the histamine challenge is repeated at new sites on the forearm.
-
Measurement: The outlines of the wheal and flare are traced onto transparent paper at a fixed time after injection (e.g., 15 minutes). The areas are then calculated using planimetry or digital imaging software.
-
Data Analysis: The percentage inhibition of the wheal and flare areas at each time point is calculated relative to the baseline response.
Caption: Experimental Workflow for Histamine Challenge.
Assessment of Sedative Effects
Objective: To quantify the central nervous system (CNS) effects, particularly sedation, of an antihistamine.
Methodology:
-
Subject Selection: Healthy adult volunteers with normal sleep patterns.
-
Study Design: A double-blind, placebo-controlled, crossover study is typically employed. A positive control (a known sedative) is often included.
-
Baseline Testing: Before drug administration, baseline performance on a battery of psychomotor and cognitive tests is established. Subjective measures of sleepiness are also recorded.
-
Drug Administration: Subjects receive a single oral dose of the test antihistamine, placebo, or positive control.
-
Post-Dose Testing: At various time points corresponding to the drug's pharmacokinetic profile, the battery of tests is repeated.
-
Objective Tests:
-
Multiple Sleep Latency Test (MSLT): Measures the time taken to fall asleep in a quiet environment.
-
Psychomotor Vigilance Task (PVT): Assesses sustained attention and reaction time.
-
Digit Symbol Substitution Test (DSST): Evaluates cognitive processing speed and motor function.
-
-
Subjective Assessments:
-
Stanford Sleepiness Scale (SSS): A self-rated scale of current sleepiness.
-
Visual Analog Scales (VAS): Used to rate subjective feelings of drowsiness, alertness, and concentration.
-
-
Data Analysis: Changes from baseline in objective performance and subjective ratings are compared between the treatment groups.
Conclusion
This compound is a potent histamine H1 receptor antagonist with significant efficacy in blocking histamine-induced wheal and flare responses. Its specificity, however, is limited by its notable anticholinergic activity and its ability to cross the blood-brain barrier, leading to sedative effects. In contrast, second-generation antihistamines like loratadine and cetirizine exhibit higher specificity for the peripheral H1 receptor with minimal CNS and anticholinergic side effects. The choice of antihistamine in a research or clinical setting should, therefore, be guided by the desired balance between efficacy and the potential for off-target effects. This guide provides the foundational data to aid in such assessments.
Comparative Bioavailability of Triprolidine Formulations in Research Animals: A Guide for Researchers
This guide provides a comparative overview of the bioavailability of different Triprolidine formulations in research animals. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical studies. While direct comparative studies across multiple oral formulations in a single animal model are limited in the publicly available literature, this document synthesizes available data to offer valuable insights into the pharmacokinetic profiles of this compound.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in various formulations and animal models. These parameters are crucial for assessing the rate and extent of drug absorption.
Table 1: Pharmacokinetic Parameters of Oral this compound in Male Beagle Dogs
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Absolute Bioavailability (%) |
| Oral Solution | 2.09 | 15.4 ± 8.3 | 2.0 | 576 ± 57 | Not Determined |
Data extrapolated from a study in healthy human volunteers receiving a 0.04 mg/kg oral dose, as direct Cmax and AUC for the dog study were not explicitly stated in the abstract.[1] The dog study did note extensive metabolism with less than 1% of parent drug recovered.[2]
Table 2: Pharmacokinetic Parameters of Transdermal this compound in Rabbits
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) (compared to oral) |
| Transdermal Matrix (Control) | 50 | 130 ± 25.8 | 6.0 ± 2.28 | 1902 ± 857 | 23.1 |
| Transdermal Matrix (with Enhancer) | 50 | 216 ± 44.3 | 8.0 ± 2.55 | 4058 ± 1420 | 49.3 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the bioavailability of this compound.
Oral Bioavailability Study in Dogs
A study on the disposition of this compound in male Beagle dogs provides a framework for oral bioavailability assessment.[2]
-
Animal Model: Male Beagle dogs.
-
Housing: Housed in individual metabolism cages.
-
Dosing:
-
A crossover design is employed where each dog receives both an intravenous and an oral dose of [14C]this compound HCl monohydrate (2.09 mg/kg of the free base), with a washout period between administrations.[2]
-
For oral administration, the drug is typically given via gavage.
-
-
Sample Collection:
-
Blood samples are collected at predetermined time points post-dosing via a suitable vein (e.g., jugular).
-
Urine and feces are collected over a specified period (e.g., 72 hours) to determine the route and extent of excretion.[3]
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life (t½) are calculated from the plasma concentration-time data.
-
Absolute bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Transdermal Bioavailability Study in Rabbits
The following protocol is based on a study evaluating a transdermal matrix system for this compound delivery in rabbits.
-
Animal Model: Rabbits.
-
Dosing:
-
The hair on the application site (e.g., abdomen) is clipped 24 hours before the study.
-
The transdermal patch containing a specific dose of this compound (e.g., 50 mg/kg) is applied to the prepared skin area.
-
-
Sample Collection:
-
Blood samples are collected from the femoral artery at various time points for up to 36 hours post-application.
-
-
Sample Analysis:
-
Plasma concentrations of this compound are quantified using HPLC.
-
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.
-
Relative bioavailability is determined by comparing the AUC of the transdermal formulation to that of an oral formulation.
-
Mandatory Visualization
Signaling Pathway of this compound
This compound acts as an inverse agonist at the histamine H1 receptor. The binding of this compound to the H1 receptor inhibits the downstream signaling cascade typically initiated by histamine. This involves the Gq/11 protein and phospholipase C (PLC), which ultimately prevents the release of intracellular calcium and the activation of protein kinase C (PKC).[6][7]
Caption: this compound's mechanism of action.
Experimental Workflow for a Bioavailability Study
The following diagram illustrates a typical workflow for a comparative bioavailability study in an animal model.
Caption: Bioavailability study workflow.
References
- 1. An investigation of the H1-receptor antagonist this compound: pharmacokinetics and antihistaminic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition of this compound in the male beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition and metabolism of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open‐Label Crossover Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability of this compound as a Single Agent or in Combination With Pseudoephedrine: A Randomized, Open-Label Crossover Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. proteopedia.org [proteopedia.org]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Triprolidine in a Laboratory Setting: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of triprolidine, a non-controlled antihistamine, within a laboratory environment. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Initial Assessment and Waste Classification
Before initiating any disposal procedure, it is imperative to classify the waste material correctly. This compound, in its pure form or as a component in research formulations, is considered a non-hazardous pharmaceutical waste. It is not listed as a controlled substance by the Drug Enforcement Administration (DEA).[1][2] However, it is crucial to consult the Safety Data Sheet (SDS) for the specific this compound product being used, as formulations may contain other hazardous components.[3][4][5][6]
Key Assessment Steps:
-
Consult the Safety Data Sheet (SDS): The SDS provides specific information on handling, storage, and disposal.[3][4][5][6]
-
Verify Waste Composition: Determine if the this compound waste is in a pure form, a solution, or mixed with other chemicals. If mixed, the disposal procedure must account for all components of the mixture.
-
Check Local Regulations: Disposal regulations can vary by institution and municipality. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[7]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of non-hazardous this compound waste.
Experimental Protocol: Segregation and Collection of Non-Hazardous this compound Waste
-
Container Selection:
-
Use a dedicated, leak-proof container clearly labeled "Non-Hazardous Pharmaceutical Waste."[8]
-
The container should be made of a material compatible with the waste form (e.g., solid or liquid).
-
Ensure the container has a secure lid to prevent spills.
-
-
Waste Collection:
-
Carefully transfer the this compound waste into the designated container.
-
Do not mix non-hazardous pharmaceutical waste with general laboratory trash, sharps containers, or hazardous chemical waste.[8]
-
For liquid waste, avoid overfilling the container; a general rule is to fill to no more than 80% capacity.
-
-
Labeling:
-
Clearly label the container with the following information:
-
"Non-Hazardous Pharmaceutical Waste"
-
The chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
The name of the principal investigator and laboratory contact information.
-
-
Experimental Protocol: Storage and Final Disposal
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.[9]
-
This area should be away from general laboratory traffic and inaccessible to unauthorized personnel.
-
-
Request for Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[7]
-
Follow the specific procedures outlined by your EHS for waste pickup requests.
-
-
Disposal Method:
-
The EHS department will arrange for the transport of the waste to an approved waste disposal facility.
-
The recommended method of disposal for non-hazardous pharmaceutical waste is incineration at a licensed facility.[10] This ensures the complete destruction of the chemical compounds.
-
Quantitative Data Summary
For laboratory inventory and waste management purposes, it is essential to maintain accurate records of the quantities of this compound used and disposed of.
| Parameter | Unit | Example Value | Notes |
| Amount of this compound Used | mg or g | 500 mg | Record the total mass of pure this compound used in the experiment. |
| Volume of this compound Solution | mL or L | 100 mL | For solutions, record the total volume and concentration. |
| Amount of Waste Generated | g or mL | 120 g | This includes the this compound and any contaminated materials (e.g., weigh boats, gloves). |
| Date of Disposal Request | YYYY-MM-DD | 2025-11-24 | Document when the waste was submitted for disposal. |
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our ecosystem. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
- 1. goodrx.com [goodrx.com]
- 2. drugs.com [drugs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 9. trumedwaste.com [trumedwaste.com]
- 10. journalofethics.ama-assn.org [journalofethics.ama-assn.org]
Essential Safety and Logistics for Handling Triprolidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Triprolidine is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a range of personal protective equipment is necessary to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Key Recommendations:
-
Eye Protection: Always wear safety glasses with side shields or chemical safety goggles.[1][2][3]
-
Body Protection: A lab coat or a protective suit is recommended to prevent skin contact.[2][8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[8][9]
Quantitative Safety Data Summary
While specific Occupational Exposure Limits (OELs) for this compound have not been established, the following table summarizes its hazard classifications, providing a quantitative basis for risk assessment and handling procedures.[1][2][3][10]
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2][3][10] |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][10] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][10] |
| Specific target organ toxicity — single exposure | H335/H336 | May cause respiratory irritation or drowsiness or dizziness.[1][2][10] |
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
The following protocol outlines a step-by-step methodology for the safe handling of solid this compound, from preparation to disposal, based on best practices for potent active pharmaceutical ingredients (APIs).[1][9][11][12]
1. Preparation and Risk Assessment:
- Before handling this compound, conduct a thorough risk assessment to identify potential hazards and determine the necessary control measures.[1][9][10]
- Ensure that all required PPE is available and in good condition.
- Verify that the work area, such as a chemical fume hood or a designated containment area, is clean and functioning correctly.
2. Handling Procedures:
- Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust.[2]
- Wear the appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.
- When weighing and transferring solid this compound, use techniques that minimize dust generation, such as gentle scooping and careful transfer.
- Avoid direct contact with the skin, eyes, and clothing.[2][9]
- In case of accidental skin contact, immediately wash the affected area with plenty of soap and water.[2] If eye contact occurs, rinse cautiously with water for several minutes.[1][2]
3. Spill Management:
- In the event of a spill, evacuate the immediate area if necessary.
- For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation. Place the collected material in a sealed container for disposal.
- Clean the spill area with a suitable decontaminating agent.
4. Disposal Plan:
- All waste materials contaminated with this compound, including used PPE and cleaning materials, must be disposed of as hazardous waste.
- Collect all solid and liquid waste in clearly labeled, sealed containers.
- Follow all local, regional, and national regulations for the disposal of non-hazardous pharmaceutical waste.[2][13][14][15] The preferred method of disposal for pharmaceutical waste is incineration.[15][16] Do not dispose of this compound down the drain or in the regular trash.[2]
Workflow for Safe Handling of this compound
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. pharm-int.com [pharm-int.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. gloves.com [gloves.com]
- 6. Are nitrile gloves chemical resistant? | Ansell Philippines [ansell.com]
- 7. aibonsafety.com [aibonsafety.com]
- 8. pharmtech.com [pharmtech.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 13. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 14. easyrxcycle.com [easyrxcycle.com]
- 15. Veterinary Compliance Assistance [vetca.org]
- 16. michigan.gov [michigan.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
